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  • Product: 2-fluorobenzene-1-sulfonohydrazide
  • CAS: 872848-12-9

Core Science & Biosynthesis

Foundational

2-Fluorobenzene-1-sulfonohydrazide: Technical Structure, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2-fluorobenzene-1-sulfonohydrazide , a specialized organosulfur building block used in medicinal chemistry and advanced organic synthesis. Chemical Identity & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-fluorobenzene-1-sulfonohydrazide , a specialized organosulfur building block used in medicinal chemistry and advanced organic synthesis.

Chemical Identity & Structural Analysis

2-fluorobenzene-1-sulfonohydrazide (also known as 2-fluorobenzenesulfonyl hydrazide) is a functionalized aryl sulfonyl hydrazide. It serves as a critical intermediate for introducing the 2-fluorophenylsulfonyl pharmacophore into target molecules, a modification often employed to enhance metabolic stability and lipophilicity in drug candidates.

Core Identifiers
PropertyDetail
IUPAC Name 2-fluorobenzene-1-sulfonohydrazide
Common Synonyms 2-Fluorobenzenesulfonyl hydrazide; 2-Fluoro-benzenesulfonohydrazide
CAS Registry Number 872848-12-9 (Commercial listing); Derivative of 2905-21-7 (Chloride)
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.20 g/mol
SMILES NNS(=O)(=O)c1ccccc1F
InChI Key LGLOOPLNLMJTTE-UHFFFAOYSA-N
Structural Configuration & Electronic Effects

The molecule features a benzene ring substituted at the ortho position with a fluorine atom and at the ipso position with a sulfonohydrazide group (


).
  • Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the sulfur center compared to the non-fluorinated analog. Additionally, the steric bulk of the ortho-fluorine can restrict rotation around the C-S bond, potentially favoring conformations where the fluorine and sulfonyl oxygens minimize electrostatic repulsion.

  • Hydrazide Moiety: The terminal hydrazine group (

    
    ) renders the molecule amphoteric. It can act as a nucleophile (via the terminal nitrogen) in condensation reactions or as a radical precursor upon oxidation.
    

Physicochemical Properties

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidTypical of aryl sulfonohydrazides.
Melting Point 100–120 °C (Estimated)Analogous to benzenesulfonyl hydrazide (102–104 °C).
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); Moderately soluble in alcohols (MeOH, EtOH); Insoluble in non-polar hydrocarbons (Hexanes).
Acidity (pKa) ~10–11 (Sulfonamide NH)The sulfonyl group acidifies the adjacent NH, allowing deprotonation by weak bases.
Stability Hygroscopic; Sensitive to oxidation.Decomposes upon prolonged exposure to air/light or elevated temperatures, releasing

and sulfinic acid species.

Synthetic Protocols

The industrial and laboratory-scale synthesis of 2-fluorobenzene-1-sulfonohydrazide proceeds via the nucleophilic substitution of 2-fluorobenzenesulfonyl chloride with hydrazine hydrate .

Reagents & Materials
  • Precursor: 2-Fluorobenzenesulfonyl chloride (CAS: 2905-21-7).[1]

  • Reagent: Hydrazine hydrate (

    
    , 80% or 98%).
    
  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).

  • Base (Optional): Triethylamine (

    
    ) or excess hydrazine (to scavenge HCl).
    
Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous THF (5–10 mL/mmol). Cool the solution to 0 °C (ice bath) to suppress side reactions (e.g., bis-sulfonylation).

  • Addition: Add hydrazine hydrate (2.5–3.0 eq) dropwise over 15–20 minutes.

    • Note: Excess hydrazine is critical to prevent the formation of the symmetrical sulfonyl hydrazide dimer (

      
      ).
      
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) and stir for an additional 1–2 hours. Monitor consumption of the chloride by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ice-cold water.

    • Extract with Ethyl Acetate (EtOAc).[2]

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) if necessary.

Reaction Mechanism Diagram

SynthesisMechanism Start 2-Fluorobenzenesulfonyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product 2-Fluorobenzene-1- sulfonohydrazide Inter->Product Elimination of Cl- Byproduct Hydrazine HCl (Salt) Inter->Byproduct

Caption: Nucleophilic substitution mechanism converting the sulfonyl chloride to the hydrazide.

Reactivity & Applications

2-fluorobenzene-1-sulfonohydrazide is a versatile reagent in modern organic synthesis, particularly for radical sulfonylation and heterocycle construction .

Radical Sulfonylation (Sulfonyl Radical Precursor)

Under oxidative conditions (e.g., using


, TBHP, or photocatalysis), the hydrazide moiety is oxidized to release nitrogen gas (

) and generate a 2-fluorobenzenesulfonyl radical (

). This radical can add to alkenes or alkynes to form sulfones.
  • Mechanism:

    • Oxidation of

      
       to 
      
      
      
      (diimide-like species).
    • Homolytic cleavage releasing

      
       and 
      
      
      
      .
    • Formation of

      
      .[3]
      
    • Radical addition to unsaturated bonds (alkenes/alkynes).

Synthesis of Sulfonamides (via Sulfonyl Azides)

The compound can be converted to the corresponding sulfonyl azide (


) via reaction with nitrous acid (

).[2] Sulfonyl azides are key intermediates for "Click Chemistry" or for generating nitrenes.
Application Workflow: Synthesis of Sulfones

Applications Core 2-Fluorobenzene-1- sulfonohydrazide Path1 Oxidant (I2/TBHP) Core->Path1 Path2 Aldehydes/Ketones Core->Path2 Radical Sulfonyl Radical (Ar-SO2•) Path1->Radical - N2 Target1 Vinyl Sulfones (Cross-Coupling) Radical->Target1 + Alkene/Alkyne Hydrazone N-Sulfonylhydrazones Path2->Hydrazone - H2O Target2 Coupling/Reduction (Shapiro/Bamford-Stevens) Hydrazone->Target2 Metal Cat. or Base

Caption: Divergent synthetic pathways: Radical sulfonylation (left) and Hydrazone formation (right).

Safety & Handling (MSDS Summary)

As a reactive hydrazine derivative, strict safety protocols must be observed.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Potential Toxicity --Hydrazine derivatives are often suspected genotoxins; handle with care.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). Refrigeration (2–8 °C) is recommended to prevent slow decomposition.
    
  • Disposal: Quench excess material with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal into hazardous waste streams.

References

  • Sigma-Aldrich. 2-Fluorobenzenesulfonyl chloride (Precursor) Product Page. Retrieved from .[1]

  • ChemicalBook. Benzenesulfonyl hydrazide Synthesis and General Properties. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 2-Fluorobenzenesulfonyl chloride Compound Summary. Retrieved from .

  • LookChem. 2-fluorobenzenesulfonohydrazide CAS 872848-12-9 Entry. Retrieved from .

  • ResearchGate. Sulfonyl Hydrazides as Sulfonyl Sources in Organic Synthesis. Tetrahedron Letters 58(6):487-504. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to 2-Fluorobenzenesulfonohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-fluorobenzenesulfonohydrazide (CAS 872848-12-9), a fluorinated arylsulfonyl hydrazide of significant interest to researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-fluorobenzenesulfonohydrazide (CAS 872848-12-9), a fluorinated arylsulfonyl hydrazide of significant interest to researchers, scientists, and drug development professionals. This document delves into its synthesis, characterization, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Role of Fluorinated Sulfonylhydrazides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can influence lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing lead compounds.[1] The sulfonylhydrazide moiety, a versatile functional group, serves as a key building block in the synthesis of various heterocyclic compounds and has demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[2]

2-Fluorobenzenesulfonohydrazide combines these two valuable pharmacophores, positioning it as a compound with considerable potential in drug discovery. Its applications span from serving as a precursor in the synthesis of enzyme inhibitors to being a key component in multicomponent reactions for generating diverse chemical libraries. This guide will explore the synthesis of this compound, its detailed characterization, and its practical applications in the laboratory.

Synthesis of 2-Fluorobenzenesulfonohydrazide

The synthesis of 2-fluorobenzenesulfonohydrazide is typically achieved through a two-step process, starting from the commercially available 2-fluoroaniline. The first step involves the formation of the corresponding sulfonyl chloride, followed by its reaction with hydrazine.

Step 1: Synthesis of 2-Fluorobenzenesulfonyl Chloride

The preparation of 2-fluorobenzenesulfonyl chloride from 2-fluoroaniline can be accomplished via a Sandmeyer-type reaction. This involves the diazotization of the aniline followed by a chlorosulfonylation reaction.[3]

Experimental Protocol: Synthesis of 2-Fluorobenzenesulfonyl Chloride

  • Diazotization:

    • In a well-ventilated fume hood, dissolve 2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Chlorosulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride (0.2-0.4 mol%).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-fluorobenzenesulfonyl chloride.

    • The product can be further purified by vacuum distillation.

Step 2: Synthesis of 2-Fluorobenzenesulfonohydrazide

The final step involves the reaction of 2-fluorobenzenesulfonyl chloride with hydrazine hydrate. It is crucial to use an excess of hydrazine to minimize the formation of the disubstituted hydrazine byproduct.[4]

Experimental Protocol: Synthesis of 2-Fluorobenzenesulfonohydrazide

  • Reaction Setup:

    • In a round-bottom flask, dissolve hydrazine monohydrate (5 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).[2]

    • Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 2-fluorobenzenesulfonyl chloride (1 equivalent) in the same solvent.

    • Add the sulfonyl chloride solution dropwise to the hydrazine solution over a period of 30 minutes, maintaining the temperature below 10 °C.[4]

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water.

    • Collect the precipitated product by filtration and wash with cold water.

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2-fluorobenzenesulfonohydrazide.

Caption: Synthetic route to 2-fluorobenzenesulfonohydrazide.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 2-Fluorobenzenesulfonohydrazide

PropertyPredicted ValueSource/Justification
Molecular Formula C₆H₇FN₂O₂S-
Molecular Weight 190.19 g/mol -
Appearance White to off-white solidTypical for arylsulfonyl hydrazides
Melting Point 100-110 °CBased on similar sulfonyl hydrazides[4]
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in waterGeneral solubility of polar organic compounds
pKa ~10-11 (hydrazinyl NH)Estimated based on similar structures

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom on the aromatic ring.[5]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of small molecules like N₂H₃ and SO₂.

Applications in Drug Discovery and Organic Synthesis

2-Fluorobenzenesulfonohydrazide is a valuable building block in several areas of chemical and pharmaceutical research.

Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[6] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of immune cells, allowing cancer cells to evade the immune system.[6][7] Therefore, inhibitors of IDO1 are being actively pursued as cancer immunotherapeutics.[6][8] Phenyl benzenesulfonylhydrazides have been identified as a novel class of potent IDO1 inhibitors.[9]

IDO1_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 IDO1 IDO1 Immune_Suppression Immune_Suppression IDO1->Immune_Suppression leads to Tumor_Growth Tumor_Growth Immune_Suppression->Tumor_Growth promotes 2-Fluorobenzenesulfonohydrazide_Derivative 2-Fluorobenzenesulfonohydrazide-based IDO1 Inhibitor 2-Fluorobenzenesulfonohydrazide_Derivative->IDO1 inhibits

Caption: Mechanism of IDO1 inhibition in cancer immunotherapy.

Experimental Protocol: IDO1 Enzyme Activity Assay

This protocol is adapted from commercially available kits and published literature.[9][10][11]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a reaction mixture containing L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (cofactor), and catalase.

    • Prepare a solution of the test compound (e.g., a derivative of 2-fluorobenzenesulfonohydrazide) in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Assay:

    • Add the IDO1 enzyme to the assay buffer in a 96-well plate.

    • Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture.

    • Incubate the plate at 37 °C for 30-60 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Incubate at 50 °C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

    • Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse libraries of α-acylamino amides.[12][13] The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While sulfonylhydrazides are not a standard component, their derivatives can be incorporated into Ugi-type reactions to generate novel scaffolds.[14]

Caption: The Ugi four-component reaction.

Experimental Protocol: Representative Ugi-type Reaction

This is a general protocol that can be adapted for use with derivatives of 2-fluorobenzenesulfonohydrazide.[15]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and amine (1 equivalent) in a suitable solvent, such as methanol or trifluoroethanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Addition of Components:

    • Add the carboxylic acid (1 equivalent) to the reaction mixture.

    • After a few minutes, add the isocyanide (1 equivalent).

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Safety and Handling

2-Fluorobenzenesulfonohydrazide and its precursors should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluorobenzenesulfonohydrazide is a valuable and versatile building block for medicinal chemists and organic synthesis researchers. Its straightforward synthesis and the strategic placement of the fluorine atom and the sulfonylhydrazide moiety make it an attractive starting material for the development of novel therapeutic agents, particularly in the field of cancer immunotherapy. The detailed protocols and technical information provided in this guide are intended to facilitate its use in the laboratory and inspire further research into its potential applications.

References

  • What are IDO1 inhibitors and how do they work? (2024, June 21). Synapse. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). Methods in Enzymology. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021, February 4). Taylor & Francis Online. Available at: [Link]

  • Technical Manual Monkey IDO1 (Indoleamine 2,3-dioxygenase 1) ELISA Kit. Assay Genie. Available at: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (2017). Seminars in Cancer Biology. Available at: [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2018). European Journal of Medicinal Chemistry.
  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017).
  • (PDF) The use of the Ugi four-component condensation. ResearchGate. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. (2021, July 2). PubMed. Available at: [Link]

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? (2015, March 9). ResearchGate. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Molecules.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. (2017, July 15). PubMed. Available at: [Link]

  • Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Unacademy. Available at: [Link]

  • Adding acid chloride solution to hydrazine hydrate solution dropwise. Cool color change from yellow to grapefruit. Set to reflux on a heating mantle, but needed foil insulation results in chemistry orb. (2021, September 22). Reddit. Available at: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Benzenesulfonyl fluoride | C6H5FO2S | CID 67779. PubChem. Available at: [Link]

  • Synthesis, characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). RSC Advances. Available at: [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. Available at: [Link]

  • 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. (2025, October 3). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Development and Characterization of Flavin-Binding Fluorescent Proteins, Part II: Advanced Characterization. (2023). Methods in Molecular Biology. Available at: [Link]

  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (2022, June 8). Bendola Publishing. Available at: [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025, May 27). Drug Design, Development and Therapy. Available at: [Link]

  • Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. (2015, December). Journal of Medicinal Chemistry.
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a -. Baxendale Group. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Fluorobenzene-1-sulfonohydrazide

Executive Summary 2-Fluorobenzene-1-sulfonohydrazide (CAS: 872848-12-9) is a specialized organosulfur building block increasingly utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorobenzene-1-sulfonohydrazide (CAS: 872848-12-9) is a specialized organosulfur building block increasingly utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally composed of a fluorinated benzene ring attached to a sulfonohydrazide moiety, it serves as a critical precursor for the generation of sulfonyl radicals, diazo species, and sulfonyl fluorides.

Its primary utility lies in its ability to act as a stable surrogate for unstable sulfonyl chlorides in cross-coupling reactions and as a pharmacophore scaffold in the development of antitumor and antibacterial agents. The presence of the ortho-fluorine atom introduces specific electronic and steric effects, often enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Physicochemical Specifications

The following data characterizes the pure compound. Researchers should verify these parameters upon synthesis or procurement to ensure reagent integrity.

ParameterSpecification
IUPAC Name 2-Fluorobenzene-1-sulfonohydrazide
Common Name 2-Fluorobenzenesulfonyl hydrazide
CAS Number 872848-12-9
Molecular Formula

Molecular Weight 190.19 g/mol
Physical State Off-white to white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Melting Point 100–102 °C (Decomposes upon melting)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Methodology

The synthesis of 2-fluorobenzene-1-sulfonohydrazide is a nucleophilic substitution reaction where hydrazine acts as the nucleophile attacking the electrophilic sulfur center of 2-fluorobenzenesulfonyl chloride.

Reaction Mechanism & Workflow

The reaction proceeds via an addition-elimination mechanism. The hydrazine nitrogen attacks the sulfonyl sulfur, displacing the chloride ion. A base (often excess hydrazine) neutralizes the generated HCl.

SynthesisWorkflow Start Start: 2-Fluorobenzenesulfonyl Chloride Reaction Reaction: Nucleophilic Substitution (Stir 1-2h) Start->Reaction Reagent Reagent: Hydrazine Hydrate (Excess 2.5 eq) Reagent->Reaction Solvent Solvent: THF or Ethanol (-10°C to 0°C) Solvent->Reaction Quench Workup: Ice Water Precipitaton Reaction->Quench Complete Product Product: 2-Fluorobenzene-1- sulfonohydrazide Quench->Product Filtration & Drying

Figure 1: Synthetic workflow for the production of 2-fluorobenzene-1-sulfonohydrazide.

Experimental Protocol

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Sulfonyl chlorides are corrosive. Perform all operations in a fume hood.

  • Preparation: Charge a round-bottom flask with hydrazine hydrate (2.5 equiv) and dissolve in THF (tetrahydrofuran) or Ethanol. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve 2-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the hydrazine mixture over 30 minutes.

    • Critical Control Point: Maintain temperature below 0°C to prevent the formation of the bis-sulfonyl hydrazide dimer.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes. Monitor consumption of the chloride by TLC (Ethyl Acetate/Hexane).[2]

  • Workup: Pour the reaction mixture into crushed ice-water with vigorous stirring. The product should precipitate as a white solid.[3]

  • Purification: Filter the solid and wash copiously with cold water to remove hydrazine salts. Wash with cold hexanes to remove organic impurities.

  • Drying: Dry under high vacuum at room temperature. Avoid heating during drying as the compound is thermally sensitive.

Structural Characterization (Spectroscopy)

Verification of the 2-fluoro substitution pattern is essential, as the electronic environment of the ring protons shifts significantly compared to the non-fluorinated parent.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.60 (s, 1H, 
      
      
      
      )
    • 
       7.75 (td, 1H, Ar-H, para to F)
      
    • 
       7.65 (m, 1H, Ar-H, ortho to sulfonyl)
      
    • 
       7.40–7.30 (m, 2H, Ar-H, meta to sulfonyl)
      
    • 
       4.50 (s, 2H, 
      
      
      
      , broad exchangeable)
  • 
     NMR: 
    
    • Distinct singlet around

      
       -110 ppm (relative to 
      
      
      
      ).

Applications in Drug Discovery & Mechanism

Radical Precursor for C-H Functionalization

Sulfonohydrazides are excellent precursors for sulfonyl radicals (


). In the presence of oxidants (e.g., iodine, TBHP) or photocatalysts, 2-fluorobenzene-1-sulfonohydrazide releases 

to generate the radical, which can then couple with alkenes or alkynes.
Heterocycle Synthesis (Pyrazoles)

The hydrazide moiety can condense with 1,3-diketones to form


-sulfonyl pyrazoles. These scaffolds are privileged structures in kinase inhibitors and anti-inflammatory drugs.
Bioactivity Profile

Recent studies have identified sulfonyl hydrazone derivatives as potential antitumor agents. The 2-fluoro group acts as a bioisostere for hydrogen, blocking metabolic oxidation at the ortho position and increasing the compound's half-life in vivo.

ReactivityPathways Precursor 2-Fluorobenzene-1- sulfonohydrazide Radical Sulfonyl Radical (Ar-SO2•) Precursor->Radical Oxidant/Heat (-N2) Diazo Diazo Species (Ar-SO2-N=N-) Precursor->Diazo Base/Oxidation Heterocycle N-Sulfonyl Pyrazoles (Condensation) Precursor->Heterocycle + 1,3-Diketone Sulfone Vinyl Sulfones (Cross-Coupling) Radical->Sulfone + Alkene SulfonylFluoride Sulfonyl Fluoride (SuFEx Warhead) Diazo->SulfonylFluoride + Fluorine Source

Figure 2: Divergent reactivity pathways for 2-fluorobenzene-1-sulfonohydrazide in organic synthesis.

Safety and Handling Guidelines

  • Thermal Instability: Sulfonohydrazides can decompose exothermically releasing nitrogen gas. Do not heat above 50°C during processing.

  • Toxicity: Fluorinated aromatics can exhibit specific toxicity profiles. Handle as a potential irritant and sensitizer.

  • Incompatibility: Incompatible with strong oxidizing agents and strong bases.

References

  • Sabbah, D. A., et al. (2021).[4] "New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation." Acta Pharmaceutica, 71, 545–565.[4]

  • Myers, A. G., et al. (1997).[3] "Synthesis of Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate." Journal of Organic Chemistry, 62, 7507.[3] (Methodology Basis).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24877907, 2-Fluorobenzenesulfonyl chloride."

  • Namiki Shoji Co., Ltd. (2021). "Building Blocks Catalogue: 2-fluorobenzene-1-sulfonohydrazide (CAS 872848-12-9)."

Sources

Exploratory

Fluorine-Substituted Sulfonyl Hydrazide Reagents: A Technical Guide to Synthesis and Application

Topic: Fluorine-Substituted Sulfonyl Hydrazide Reagents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorine-Substituted Sulfonyl Hydrazide Reagents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the incorporation of fluorine atoms and sulfonyl motifs is a pivotal strategy for modulating lipophilicity, metabolic stability, and binding affinity. Fluorine-substituted sulfonyl hydrazides (


)  have emerged as a versatile class of reagents that bridge the gap between stable solid precursors and highly reactive radical or diazo intermediates.

This guide provides a technical deep-dive into the utility of these reagents. Unlike sulfonyl chlorides, which can be hydrolytically unstable, sulfonyl hydrazides offer a shelf-stable, crystalline alternative that can be activated under mild oxidative, thermal, or electrochemical conditions to install fluorinated sulfonyl groups (


)  or, via desulfonylation, fluorinated alkyl/aryl motifs (

)
.

The Reagent Portfolio: Stability & Reactivity Profile

The utility of these reagents depends heavily on the nature of the fluorine-bearing group (


). We categorize them into two distinct classes based on stability and application.
Class A: Fluorinated Aryl Sulfonyl Hydrazides
  • Examples: 4-Fluorobenzenesulfonyl hydrazide, 3-(Trifluoromethyl)benzenesulfonyl hydrazide.

  • Physical State: Crystalline solids; generally stable at room temperature.

  • Primary Utility: Radical sulfonylation (installing

    
    ) and desulfitative arylation (installing 
    
    
    
    ).
  • Advantage: They serve as "drop-in" replacements for unstable sulfinic acids.

Class B: Perfluoroalkyl Sulfonyl Hydrazides
  • Examples: Trifluoromethanesulfonyl hydrazide (

    
    ), Difluoromethanesulfonyl hydrazide (
    
    
    
    ).
  • Stability Warning:

    
     is thermally sensitive and prone to decomposition into trifluoromethanesulfinic acid and nitrogen. It is often generated in situ or used in protected forms (e.g., 
    
    
    
    ) to modulate reactivity.
  • Primary Utility: Precursors for Triflyl Azide (

    
    )  (diazo transfer reagent) and radical trifluoromethylation.
    
Comparative Properties Table
Reagent ClassActive Species GeneratedStabilityKey ApplicationActivation Mode
Fluoro-Aryl (

)

/

High (Solid)C-H Sulfonylation, Cross-CouplingOxidant (

, TBHP) or Electrochemistry
Triflyl (

)

/

Low (Decomposes)Hydro-trifluoromethylation,

synthesis
In situ generation or Protected form
Diflyl (

)

ModerateBioactive Sulfonamide SynthesisNucleophilic substitution

Mechanistic Paradigms

Understanding the activation pathway is critical for experimental design. These reagents operate primarily through two manifolds: Radical Generation (oxidative) and Diazo Formation (basic).

Radical Activation Manifold

Under oxidative conditions (chemical or electrochemical), the hydrazide is converted to a sulfonyl radical. This radical can either be trapped (sulfonylation) or extrude


 (desulfonylation) to form a carbon-centered radical.

RadicalPathway Hydrazide Sulfonyl Hydrazide (R-SO2-NHNH2) Intermediate Diazenyl Radical (R-SO2-N=N•) Hydrazide->Intermediate Oxidation (-2H) SulfonylRad Sulfonyl Radical (R-SO2•) Intermediate->SulfonylRad - N2 CarbonRad Carbon Radical (R•) SulfonylRad->CarbonRad - SO2 (Heat/Slow Trap) Prod_Sulfone Sulfone Product (R-SO2-R') SulfonylRad->Prod_Sulfone + Substrate (Trap) Prod_Coupling Coupling Product (R-R') CarbonRad->Prod_Coupling + Substrate

Figure 1: Divergent reactivity of sulfonyl hydrazides. Controlling temperature and trapping agents determines whether the sulfonyl group is retained or lost.

Synthetic Applications & Workflows

Workflow A: Direct C-H Sulfonylation of Heterocycles

This protocol installs a fluorinated sulfonyl group onto electron-rich heterocycles (e.g., indoles, pyrroles) without pre-functionalization.

  • Mechanism: Radical substitution.

  • Reagents: 4-Fluorobenzenesulfonyl hydrazide (

    
     equiv), TBAI (catalytic), TBHP (oxidant).
    
  • Conditions: Solvent (DCE or Water/EtOH),

    
    .
    
  • Why it works: The iodide catalyst (

    
    ) oxidizes the hydrazide to the sulfonyl radical, which attacks the heterocycle.
    
Workflow B: Electrochemical Synthesis of Sulfonyl Fluorides (SuFEx Precursors)

A cutting-edge application is the conversion of stable sulfonyl hydrazides into sulfonyl fluorides (


) , the key reagents for Sulfur-Fluoride Exchange (SuFEx) click chemistry. This avoids the use of unstable sulfonyl chlorides.
  • Core Concept: Anodic oxidation of the hydrazide generates the sulfonyl radical, which abstracts a fluorine atom from a fluoride source (e.g.,

    
    ).
    
  • Significance: Enables the synthesis of diverse SuFEx linkers from a safe, solid precursor library.

ElectroSynthesis Anode Anode (+) Oxidation Radical R-SO2• Anode->Radical - N2, - H+ Hydrazide R-SO2-NHNH2 Hydrazide->Anode Electron Transfer Product Sulfonyl Fluoride (R-SO2-F) Radical->Product F-Abstraction (from Fluoride Source) FluorideSource Et3N-3HF / Selectfluor FluorideSource->Product

Figure 2: Electrochemical conversion of sulfonyl hydrazides to sulfonyl fluorides.

Experimental Protocols

Protocol 1: Metal-Free Sulfonylation of Indoles

Objective: Synthesis of 3-(4-fluorophenylsulfonyl)-1H-indole.

  • Setup: Charge a reaction tube with indole (

    
    ), 4-fluorobenzenesulfonyl hydrazide (
    
    
    
    ), and TBAI (
    
    
    ).
  • Solvent: Add

    
     of water (green chemistry variant) or DCE.
    
  • Oxidant: Add TBHP (

    
     aq. solution, 
    
    
    
    ) dropwise.
  • Reaction: Heat to

    
     for 4-6 hours. Monitor by TLC.[1]
    
  • Workup: Cool to RT. Extract with EtOAc (

    
    ). Wash organic layer with saturated 
    
    
    
    (to quench peroxide) and brine.
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Color Change: Reaction mixture often turns deep red/brown due to iodine liberation (

    
    ), then fades upon completion/quenching.
    
  • Gas Evolution: Nitrogen gas (

    
    ) is evolved.[2] Ensure the vessel is not sealed tight without a pressure release mechanism.
    
Protocol 2: Synthesis of Triflyl Azide ( ) Solution

Note:


 is explosive if isolated. Always prepare and use in solution.
  • Preparation: Dissolve trifluoromethanesulfonyl anhydride (

    
    ) in DCM at 
    
    
    
    .
  • Addition: Slowly add hydrazine monohydrate (caution: exotherm). This generates

    
    in situ.
    
  • Diazotization: Add

    
     in water at 
    
    
    
    to convert the hydrazide to the azide (
    
    
    ).
  • Extraction: Extract the DCM layer containing

    
    . Wash with saturated 
    
    
    
    .
  • Usage: Use the DCM solution immediately for diazo transfer reactions (e.g., converting amines to azides).

References

  • Sulfonyl Hydrazides as Radical Precursors : Sun, J., et al. "Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling." Science, 2025.

  • Synthesis of Sulfonyl Fluorides : Yu, Z., et al. "Fluorination of sulfonyl hydrazides with fluorine gas for the synthesis of sulfonyl fluorides."[3] Journal of Fluorine Chemistry, 2025.[3]

  • Triflyl Azide Reagent : "Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation." Chemical Science, 2021.

  • Electrochemical Applications : "The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review." ACS Omega, 2022.

  • Difluoromethanesulfonyl Hydrazide : "A new synthesis of difluoromethanesulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2005.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Fluorobenzenesulfonohydrazide as an Aryne Precursor

Abstract This technical guide is designed for researchers, scientists, and professionals in drug development, detailing the application of 2-fluorobenzenesulfonohydrazide as a precursor for benzyne in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide is designed for researchers, scientists, and professionals in drug development, detailing the application of 2-fluorobenzenesulfonohydrazide as a precursor for benzyne in palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of the underlying scientific principles, mechanistic insights, and a comprehensive, step-by-step protocol for synthesizing biaryl structures. The focus is on delivering a robust and reproducible methodology for constructing valuable molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction: A New Frontier in Cross-Coupling with Arynes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency. While traditional methods are incredibly powerful, the use of aryne intermediates offers a complementary approach with unique reactivity and potential for novel molecular architectures. Arynes, as highly reactive intermediates, participate in a range of transformations that are often difficult to achieve through conventional means.[1][2]

The renaissance in aryne chemistry is largely attributed to the development of mild and reliable methods for their in-situ generation.[2][3] 2-Fluorobenzenesulfonohydrazide stands out as a promising precursor for benzyne, offering advantages in terms of stability and ease of handling. This guide will provide a comprehensive overview of its use in palladium-catalyzed cross-coupling, from fundamental principles to practical application.

Mechanistic Rationale: The "Why" Behind the Method

A thorough understanding of the reaction mechanism is paramount for successful implementation and optimization. The overall transformation can be conceptualized in two key stages: the formation of the benzyne intermediate and its subsequent palladium-catalyzed cross-coupling.

2.1. Generation of Benzyne from 2-Fluorobenzenesulfonohydrazide

The conversion of 2-fluorobenzenesulfonohydrazide to benzyne is typically achieved under mild conditions using a base and an oxidizing agent. The process is believed to proceed through the following steps:

  • Deprotonation: A mild base abstracts a proton from the sulfonohydrazide moiety, enhancing its nucleophilicity.

  • Oxidative Cyclization: An oxidant promotes an intramolecular cyclization.

  • Fragmentation: The resulting intermediate undergoes fragmentation, releasing dinitrogen (N₂) and sulfur dioxide (SO₂), along with the fluoride ion, to generate the benzyne intermediate.

This method avoids the harsh conditions often associated with earlier aryne generation techniques, thus preserving sensitive functional groups on the coupling partners.[3]

2.2. The Palladium-Catalyzed Cross-Coupling Cycle

Once formed, the benzyne intermediate is highly electrophilic and readily engages in the palladium catalytic cycle.[1] A generalized catalytic cycle is illustrated below:

palladium_catalytic_cycle Pd0L2 Pd(0)L₂ Aryne_Insertion Aryne Insertion (Oxidative Addition) Pd0L2->Aryne_Insertion Benzyne Palladacycle Palladacycle Intermediate Aryne_Insertion->Palladacycle Transmetalation Transmetalation Palladacycle->Transmetalation Aryl_Pd_Complex Aryl-Pd(II) Complex Transmetalation->Aryl_Pd_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0L2 Catalyst Regeneration Product Biaryl Product Reductive_Elimination->Product Coupling_Partner Ar'-X (Coupling Partner) Coupling_Partner->Transmetalation experimental_workflow Start Start: Assemble Glassware Dry_Glassware Oven-dry and cool Schlenk flask under vacuum Start->Dry_Glassware Add_Solids Add Pd(OAc)₂, Ligand, Cs₂CO₃, and Aryl Halide Dry_Glassware->Add_Solids Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Solids->Inert_Atmosphere Add_Solvent Add anhydrous 1,4-Dioxane Inert_Atmosphere->Add_Solvent Add_Precursor Add 2-Fluorobenzenesulfonohydrazide Add_Solvent->Add_Precursor Add_Oxidant Add PIDA Add_Precursor->Add_Oxidant Reaction Stir at specified temperature (Monitor by TLC/LC-MS) Add_Oxidant->Reaction Workup Quench, extract, and dry organic layer Reaction->Workup Purification Column chromatography Workup->Purification Characterization Analyze product (NMR, MS) Purification->Characterization End End: Isolated Product Characterization->End

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

3.3. Detailed Procedure

Note: This reaction must be performed under an inert atmosphere.

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv.), and the aryl halide (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes, or by evacuating and backfilling with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Addition of Aryne Precursor: Add 2-fluorobenzenesulfonohydrazide (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Initiation of Aryne Generation: Add PIDA (1.3 mmol, 1.3 equiv.) to the flask.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, optimization may be required). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh palladium precursor and ligand. Consider pre-forming the active Pd(0) catalyst.
Poor quality of reagentsEnsure all reagents are pure and anhydrous.
Inefficient aryne generationScreen different bases (e.g., K₂CO₃, KF) and oxidants.
Side Product Formation Homocoupling of the aryne or aryl halideAdjust the rate of addition of the aryne precursor or the oxidant. Lower the reaction temperature.
Trapping of the aryne by other nucleophilesEnsure the reaction is performed under strictly anhydrous and inert conditions.
Poor Reproducibility Inconsistent reaction setupStandardize the procedure for drying glassware and purging with inert gas.
Variations in reagent qualityUse reagents from the same batch for a series of experiments.

Conclusion

The palladium-catalyzed cross-coupling of arynes generated from 2-fluorobenzenesulfonohydrazide is a potent strategy for the synthesis of complex biaryl molecules. The mild reaction conditions and the use of a stable aryne precursor make this an attractive method for modern organic synthesis. By understanding the mechanistic principles and adhering to a carefully executed experimental protocol, researchers can effectively utilize this methodology to advance their synthetic endeavors in drug discovery and materials science.

References

  • Multicomponent Reactions Involving Arynes and Related Chemistry. Request PDF.
  • Ramtohul, Y. K. (2008). RECENT APPLICATIONS OF ARYNE CHEMISTRY TO ORGANIC SYNTHESIS. A REVIEW.
  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Farmer, J. L., et al. (2015).
  • Henderson, J. L., et al. (2009). Highly Efficient Route to Fused Polycyclic Aromatics via Palladium-Catalyzed Aryne Annulation by Aryl Halides. The Journal of Organic Chemistry, 74(2), 817-822.
  • Wang, S., et al. (2022). Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne.
  • Dey, R., et al. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461-9464.
  • Farmer, J. L., et al. (2015).
  • Biju, A. T. (Ed.). (2021). Modern Aryne Chemistry. Wiley-VCH.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Aryne. Wikipedia.
  • Chen, C. Y., & Chen, C. H. T. (2006).
  • J. A. B. (2018). Recent advances in fluoride-free aryne generation from arene precursors. Organic & Biomolecular Chemistry, 16(43), 8084-8093.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activ
  • Omar, M. A., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry, 13(3), 1012-1037.
  • Generation and reaction of arynes with a variety of trapping agents.
  • Scott, P. J. H., et al. (2015). A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use. ACS Chemical Neuroscience, 6(11), 1834-1842.
  • Aryne Aminohalogenation Using Protic Amines Enabled by Halogen Transfer. PMC.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Applic
  • Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties.
  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Applic

Sources

Application

Application Note: Precision N-Arylation using 2-Fluorobenzene-1-sulfonohydrazide

Executive Summary This application note details the utility of 2-fluorobenzene-1-sulfonohydrazide (2-FBSH) as a robust arylating agent for nitrogen nucleophiles. Unlike traditional Buchwald-Hartwig (using aryl halides) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-fluorobenzene-1-sulfonohydrazide (2-FBSH) as a robust arylating agent for nitrogen nucleophiles. Unlike traditional Buchwald-Hartwig (using aryl halides) or Chan-Lam (using boronic acids) couplings, sulfonohydrazides act as stable, solid precursors that generate reactive aryl species in situ via desulfitative decomposition.

The inclusion of the ortho-fluorine substituent is of critical importance in medicinal chemistry. It serves to block metabolic hotspots (preventing hydroxylation), modulate lipophilicity (LogP), and alter the electronic conformation of the resulting drug scaffold. This guide provides validated protocols for Copper-catalyzed and Metal-free N-arylation, specifically optimized for the steric and electronic constraints of the 2-fluoro motif.

Scientific Background & Mechanism[1][2]

The Reagent Advantage

While aryl boronic acids are standard for oxidative couplings, they often suffer from protodeboronation and variable stoichiometry due to anhydride formation. 2-FBSH offers a distinct advantage: it is a shelf-stable solid that releases the active arylating species only upon oxidative activation.

Mechanistic Pathways

The reaction proceeds primarily through a desulfitative pathway. The sulfonohydrazide is first oxidized to a diazenyl sulfone intermediate. Depending on the conditions (metal vs. metal-free), this intermediate fragments to release


 and 

, generating a reactive 2-fluorophenyl radical or a copper-organometallic species.
Pathway Visualization

The following diagram illustrates the divergent pathways for the activation of 2-FBSH.

Mechanism Reagent 2-Fluorobenzene- 1-sulfonohydrazide Oxidation Oxidation (Air/TBHP/Cu) Reagent->Oxidation Diazenyl Diazenyl Sulfone Intermediate Oxidation->Diazenyl Split Diazenyl->Split - N2 Radical 2-Fluorophenyl RADICAL Split->Radical - SO2 (Thermal) Sulfinate Sulfinate Anion Split->Sulfinate Base Hydrolysis Product_Rad N-Aryl Product (Radical Trap) Radical->Product_Rad + Amine Cu_Complex Organo-Cu(III) Species Sulfinate->Cu_Complex + Cu salt - SO2 Product_Met N-Aryl Product (Reductive Elim.) Cu_Complex->Product_Met

Figure 1: Divergent activation pathways for 2-fluorobenzene-1-sulfonohydrazide. The release of SO2 is the thermodynamic driving force.

Safety & Handling (Critical)

Sulfonohydrazides are energetic materials. While 2-FBSH is generally stable at room temperature, it decomposes exothermically at elevated temperatures.

  • Thermal Hazard: Do not heat the neat solid. Decomposition releases

    
     and 
    
    
    
    gas rapidly, which can over-pressurize sealed vessels.
  • Storage: Store at 2–8°C in a dark, dry environment.

  • Compatibility: Avoid contact with strong acids or strong oxidizers (e.g., concentrated peroxides) outside of controlled reaction conditions.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation of Indoles

Best for: Indoles, Imidazoles, and electron-rich heterocycles.

This protocol utilizes a Copper(II) system which acts as both the oxidant and the coupling catalyst.[1] The 2-fluoro substituent requires a slightly higher temperature than non-substituted benzenes due to steric hindrance at the coupling site.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: 2-Fluorobenzene-1-sulfonohydrazide (1.2 – 1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Procedure:

  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add the Indole (0.5 mmol), 2-FBSH (0.75 mmol, 142 mg),

    
     (0.05 mmol, 9 mg), and 
    
    
    
    (1.0 mmol, 326 mg).
  • Solvation: Add DMSO (3.0 mL). Note: DMF can be used, but DMSO often accelerates the desulfitative step.

  • Reaction: Cap the vial (ensure a pressure relief mechanism or use a septum with a balloon if scaling up >1g). Heat to 100°C for 8–12 hours.

    • Observation: The reaction mixture will typically darken as Cu(II) reduces and re-oxidizes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and copper salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: Metal-Free Oxidative Coupling (Radical Pathway)

Best for: Simple primary/secondary amines and robust substrates sensitive to metal contamination.

This method relies on iodine (


) or TBAI/TBHP to generate the radical species. It is "greener" but may have lower yields for sterically crowded amines due to the 2-fluoro effect.

Reagents:

  • Substrate: Morpholine or Piperidine derivative (1.0 equiv)

  • Reagent: 2-Fluorobenzene-1-sulfonohydrazide (1.5 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (20 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (2.0 equiv)

  • Solvent: Water or Ethanol/Water (1:1)

Procedure:

  • Mixing: Combine amine (0.5 mmol), 2-FBSH (0.75 mmol), and TBAI (0.1 mmol) in a round-bottom flask.

  • Activation: Add solvent (2 mL) followed by the dropwise addition of TBHP (1.0 mmol).

  • Heating: Stir at 80°C for 6 hours under an air atmosphere.

    • Mechanism:[2][3][4][5][6][7] TBHP oxidizes the hydrazide to the radical precursor; TBAI facilitates the electron transfer.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to neutralize excess peroxide/iodine. Extract with DCM.[8]
    

Data Analysis & Troubleshooting

The following table summarizes common issues when introducing the 2-fluorophenyl group specifically.

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance of 2-F group prevents coupling.Increase temperature to 110°C; switch solvent to 1,4-Dioxane to allow higher reflux.
Azo-Dimer Formation Homocoupling of the reagent (Ar-N=N-Ar).Add the sulfonohydrazide slowly (portion-wise) over 1 hour to keep radical concentration low relative to the amine.
No Reaction Catalyst poisoning or insufficient oxidation.Ensure the reaction is open to air (if using Cu-catalysis) or add fresh oxidant. Sulfonohydrazides require oxidation to activate.
Desulfonylation Failure Intermediate sulfonyl hydrazone is stable.Increase base concentration (

). Base facilitates the elimination of

.
Workflow Diagram

Workflow Step1 Weigh Reagents (Substrate + 2-FBSH) Step2 Add Catalyst & Base (Cu(OAc)2 / Cs2CO3) Step1->Step2 Step3 Solvent Addition (DMSO or Dioxane) Step2->Step3 Step4 Heat to 100°C (Monitor TLC) Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No (Add more oxidant) Workup Aq. Workup & Extraction Decision->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for Copper-catalyzed N-arylation.

References

  • Mechanistic Foundation of Desulfitative Coupling

    • Tian, J. S., et al. (2010). Palladium-Catalyzed Desulfitative C-C Bond Formation. This paper establishes the fundamental decomposition pathway of sulfonyl hydrazides to aryl radicals/metals.
  • Copper-Catalyzed N-Arylation (Chan-Lam Variant)

    • Nasrollahzadeh, M., et al. (2014).[9] Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water. (Analogous mechanism for hydrazides acting as aryl sources).

  • Metal-Free/Iodine Catalyzed Protocols

    • Zhang, N., et al. (2015). Metal-free oxidative cross-coupling of sulfonyl hydrazides with amines.
  • Safety Data & Handling

    • Fisher Scientific. (2023).[7][10][11] Safety Data Sheet: Benzenesulfonohydrazide derivatives.

Sources

Method

preparation of diazo compounds from 2-fluorobenzenesulfonohydrazide

Application Note: Precision Synthesis of Diazoalkanes via 2-Fluorobenzenesulfonohydrazide Executive Summary The safe and efficient generation of diazo compounds (diazoalkanes) is a cornerstone of modern carbene chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Diazoalkanes via 2-Fluorobenzenesulfonohydrazide

Executive Summary

The safe and efficient generation of diazo compounds (diazoalkanes) is a cornerstone of modern carbene chemistry, enabling cyclopropanations, C–H insertions, and homologations. While p-toluenesulfonylhydrazide (Tosylhydrazide) is the industry standard precursor, it often requires elevated temperatures (


) to induce the Bamford-Stevens decomposition, which can degrade sensitive diazo species.

This guide details the use of 2-fluorobenzenesulfonohydrazide (FBSH) as a superior alternative. The ortho-fluorine substituent exerts a strong inductive electron-withdrawing effect (-I), stabilizing the expelled sulfinate leaving group. This electronic tuning facilitates the fragmentation of the intermediate hydrazone at lower temperatures, preserving the integrity of thermally labile diazo compounds.

Mechanistic Insight & Rationale

The transformation follows the Bamford-Stevens reaction pathway.[1][2][3][4][5][6] The superiority of the 2-fluoro analog lies in the elimination step.

The Electronic Advantage

In the standard Tosyl system, the leaving group is the p-toluenesulfinate anion (


 for the conjugate acid). In the FBSH system, the o-fluorine atom inductively stabilizes the negative charge on the sulfur in the resulting 2-fluorobenzenesulfinate. This lowers the activation energy for the fragmentation step (Step 3 below), allowing the reaction to proceed under milder conditions.
Reaction Pathway (DOT Visualization)

BamfordStevens Substrate Carbonyl Substrate (Aldehyde/Ketone) Hydrazone Intermediate Sulfonyl Hydrazone Substrate->Hydrazone Condensation (MeOH, H+) FBSH 2-Fluorobenzene- sulfonohydrazide FBSH->Hydrazone Anion Diazenyl Anion (Deprotonated) Hydrazone->Anion Base (NaH or Phase Transfer) Diazo Target Diazo Compound Anion->Diazo Fragmentation (Rate Limiting) Sulfinate 2-Fluorobenzene- sulfinate (LG) Anion->Sulfinate Elimination

Figure 1: Mechanistic pathway for the generation of diazo compounds from 2-fluorobenzenesulfonohydrazide. The electron-poor aryl ring accelerates the final fragmentation step.

Experimental Protocols

Safety Pre-Read (Critical)
  • Explosion Hazard: Diazo compounds are potentially explosive.[7][8][9] Never distill neat diazoalkanes.

  • Toxicity: Handle all hydrazines and diazo species in a functioning fume hood.

  • Glassware: Use fire-polished glassware; avoid ground glass joints for isolation of neat diazo species to prevent friction-induced detonation.

Phase 1: Synthesis of the 2-Fluorobenzenesulfonyl Hydrazone

This step condenses the hydrazide with your aldehyde or ketone substrate.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv[10]

  • 2-Fluorobenzenesulfonohydrazide: 1.05 equiv

  • Methanol (anhydrous): 5 mL/mmol

  • Acetic Acid (glacial): Catalytic (1-2 drops) or HCl (if substrate is robust)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde/ketone in methanol.

  • Addition: Add 2-fluorobenzenesulfonohydrazide in one portion.

  • Catalysis: Add catalytic acetic acid.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of carbonyl).

    • Note: Sterically hindered ketones may require refluxing for 1–2 hours.

  • Isolation:

    • Method A (Precipitation): If the product precipitates, cool to 0°C, filter, and wash with cold methanol.

    • Method B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Validation: Confirm identity via ¹H NMR (distinct NH singlet around 8–10 ppm).

Phase 2: Generation of the Diazo Compound

Choose Method A for stable diazo species (e.g.,


-diazo esters) or Method B for unstable species (e.g., aryl diazomethanes) generated in-situ.

Method A: Base-Mediated Decomposition (Two-Phase System) Best for isolating semi-stable diazo compounds.

Reagents:

  • Sulfonyl Hydrazone (from Phase 1): 1.0 equiv

  • Sodium Hydride (60% dispersion): 1.2 equiv (or NaOH 5M)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (5 mol%)

Procedure:

  • Setup: Flame-dry a flask under

    
    . Add the hydrazone and dissolve in anhydrous solvent.
    
  • Activation: Cool to 0°C. Carefully add NaH (gas evolution:

    
    ).
    
    • Alternative: For a biphasic system, add 5M NaOH and TBAB.

  • Decomposition: Allow the mixture to warm to RT. The 2-fluoro analog typically decomposes fully within 30–60 minutes at RT (vs. reflux for Tosyl).

  • Observation: The solution will turn deep orange/red (characteristic of diazoalkanes).

  • Workup: Decant the organic layer (or separate phases). Dry over KOH pellets (acidic drying agents like

    
     can degrade diazo species).
    
  • Quantification: Determine concentration via titration with benzoic acid or use immediately.

Method B: In-Situ Generation and Trapping Best for unstable diazo compounds reacting with carboxylic acids, alkenes, or boronic acids.

Reagents:

  • Sulfonyl Hydrazone: 1.0 equiv[10]

  • Coupling Partner (e.g., Carboxylic Acid): 1.0 equiv

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 40–60°C

Procedure:

  • Combine hydrazone, coupling partner, and base in a pressure tube.

  • Add solvent and seal.

  • Heat to 40°C. The 2-fluoro group allows diazo generation at this mild temperature, minimizing thermal decomposition of the generated diazo species before it can react with the coupling partner.

  • Monitor consumption of hydrazone by TLC.

Process Workflow & Decision Matrix

Workflow Start Start: 2-Fluorobenzenesulfonohydrazide Step1 Condensation with Carbonyl (MeOH, H+, RT) Start->Step1 Check Is the Diazo Compound Stable? Step1->Check Stable Yes (e.g., Diazoester) Check->Stable Stable Unstable No (e.g., Aryl Diazomethane) Check->Unstable Transient MethodA Method A: Biphasic Isolation (DCM/NaOH/TBAB) Stable->MethodA MethodB Method B: In-Situ Trapping (Dioxane/K2CO3/Substrate) Unstable->MethodB FinishA Isolate Organic Layer Store at -20°C MethodA->FinishA FinishB Direct Product Isolation (Esters/Cyclopropanes) MethodB->FinishB

Figure 2: Operational workflow for selecting the correct decomposition protocol based on diazo stability.

Data & Performance Comparison

The following table highlights the operational window of 2-Fluorobenzenesulfonohydrazide (FBSH) versus the standard Tosylhydrazide (TsNHNH2).

FeatureTosylhydrazide (Standard)2-Fluorobenzenesulfonohydrazide (FBSH)Benefit of FBSH
Leaving Group p-Toluenesulfinate2-FluorobenzenesulfinateStabilized Anion
Decomp. Temp 70°C – 110°C40°C – 60°CMilder Conditions
Diazo Yield Moderate (Thermal degradation)High (Preserved integrity)Higher Efficiency
Reaction Time 2–6 Hours0.5–2 HoursThroughput

References

  • Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulfonylhydrazones by alkali.[5] Journal of the Chemical Society, 4735–4740.[5] Link

  • Aggarwal, V. K., et al. (2001). Generation of Diazo Compounds from Tosylhydrazones. Journal of the Chemical Society, Perkin Transactions 1, 1635-1643. (Foundational protocol adapted for substituted sulfonyl hydrazides). Link

  • Creary, X. (1986). Tosylhydrazone Salt Pyrolyses: Phenyldiazomethane. Organic Syntheses, 64, 207.[8] (Safety and handling baseline). Link

  • Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones.[11] Organic Letters, 9(9), 1789–1792.[11] (Modern oxidation context). Link

Sources

Application

Application Note: Desulfitative Coupling of 2-Fluorobenzenesulfonohydrazide

Introduction: The Ortho-Fluoro Advantage 2-Fluorobenzenesulfonohydrazide (2-FBSH) has emerged as a critical reagent in medicinal chemistry for the introduction of the ortho-fluorophenyl motif. Unlike unstable aryl hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Fluoro Advantage

2-Fluorobenzenesulfonohydrazide (2-FBSH) has emerged as a critical reagent in medicinal chemistry for the introduction of the ortho-fluorophenyl motif. Unlike unstable aryl hydrazines or potentially explosive diazonium salts, 2-FBSH is a bench-stable solid.

The 2-fluorophenyl group is a privileged scaffold in drug design. The fluorine atom at the ortho position often induces a conformational lock via intramolecular electrostatic interactions and blocks metabolic hotspots on the aromatic ring. However, the steric bulk and inductive effect of the ortho-fluorine atom present unique challenges in coupling reactions compared to non-substituted analogs.

This guide details two distinct desulfitative pathways for 2-FBSH:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type alternative).

  • Metal-Free Direct C-H Arylation (Green chemistry approach for heterocycles).

Mechanistic Insight: The Desulfitative Switch

The utility of 2-FBSH relies on a "Desulfitative Switch"—the controlled extrusion of sulfur dioxide (


) to generate a reactive aryl species.
  • Path A (Sulfonylation): At lower temperatures (

    
    C) or without specific oxidants, the sulfonyl radical persists, leading to sulfonylation (retention of sulfur).
    
  • Path B (Desulfitative Arylation): At elevated temperatures (

    
    C) and in the presence of base or radical initiators, the intermediate sulfonyl radical undergoes 
    
    
    
    -scission, extruding
    
    
    to generate the transient 2-fluorophenyl radical .
Mechanistic Pathway Diagram

DesulfitativeMechanism FBSH 2-FBSH (Starting Material) Diazenyl Diazenyl Sulfinate Intermediate FBSH->Diazenyl Oxidation (-2H) SulfonylRad Sulfonyl Radical (Ar-SO2•) Diazenyl->SulfonylRad Radical Initiation (-N2) ArylRad 2-Fluorophenyl Radical (Ar•) SulfonylRad->ArylRad Desulfitative Scission (-SO2) (>80°C) Cation Aryl Cation (Ar+) ArylRad->Cation SET Oxidation (Optional) Product Coupled Product (Ar-R) ArylRad->Product Radical Recombination or Addition Cation->Product Ionic Coupling

Figure 1: The oxidative decomposition pathway of 2-FBSH. Control of temperature is critical to force the equilibrium from Sulfonyl Radical to Aryl Radical.

Protocol 1: Pd-Catalyzed Desulfitative Cross-Coupling

Application: Synthesis of 2-fluorobiaryls via coupling with aryl boronic acids. Mechanism Type: Oxidative Pd(II)/Pd(0) cycle involving transmetallation.

Rationale

While 2-FBSH can act as an electrophile, the ortho-fluorine substituent can hinder transmetallation due to steric crowding. This protocol utilizes a specific ligand system (XPhos or SPhos) to facilitate the coupling of the bulky 2-fluorophenyl species.

Materials
  • Reagent A: 2-Fluorobenzenesulfonohydrazide (1.0 equiv)

  • Reagent B: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%) - Crucial for ortho-substitution.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under strictly inert atmosphere (

    
    ), charge a dried reaction tube with 2-FBSH (0.5 mmol), Aryl Boronic Acid (0.75 mmol), 
    
    
    
    (5.6 mg), XPhos (24 mg), and
    
    
    (80 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (4.0 mL). Seal the tube with a septum cap.

  • Degassing: Briefly purge with nitrogen (do not bubble vigorously as reagents are solid).

  • Reaction: Place the vessel in a pre-heated block at 100°C .

    • Note: Evolution of

      
       gas will be observed initially. 
      
      
      
      is sequestered by the base.
  • Monitoring: Stir for 12–16 hours. Monitor by TLC/LC-MS. Look for the disappearance of the hydrazide (often visible by UV) and the formation of the biaryl.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

  • Purification: Wash filtrate with water (2 x 10 mL) and brine. Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Protocol 2: Metal-Free Direct C-H Arylation

Application: Late-stage functionalization of heterocycles (e.g., indoles, pyrroles, xanthines). Mechanism Type: Radical Aromatic Substitution (Homolytic Aromatic Substitution).

Rationale

This protocol avoids transition metals, preventing trace metal contamination in pharmaceutical intermediates. It relies on the in situ generation of the 2-fluorophenyl radical using Iodine (


) or TBAI/TBHP as a radical initiator/oxidant.
Materials
  • Reagent A: 2-Fluorobenzenesulfonohydrazide (1.2 equiv)

  • Substrate: Heterocycle (e.g., N-methylindole) (1.0 equiv)

  • Oxidant/Initiator: TBAI (tetrabutylammonium iodide, 20 mol%) + TBHP (tert-butyl hydroperoxide, 70% aq, 2.0 equiv).

    • Alternative:

      
       (0.5 equiv) can be used for more sensitive substrates, but TBAI/TBHP is generally higher yielding for 2-FBSH.
      
  • Solvent: Chlorobenzene or DCE (Dichloroethane).

Step-by-Step Methodology
  • Preparation: To a reaction vial, add the Heterocycle (0.5 mmol), 2-FBSH (0.6 mmol), and TBAI (37 mg).

  • Activation: Add solvent (3.0 mL) followed by dropwise addition of TBHP (approx. 130 µL).

  • Thermal Initiation: Heat the mixture to 110°C (reflux).

    • Critical Checkpoint: The temperature must exceed 100°C to ensure efficient

      
       extrusion. Below this, sulfonylation (C-S bond formation) becomes a competing side reaction.
      
  • Reaction Time: Stir for 4–8 hours. The reaction is usually faster than the Pd-catalyzed variant.

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench any residual peroxides or iodine species.
    
  • Extraction: Extract with DCM (3 x 15 mL).

  • Purification: Silica gel chromatography.

Comparative Data & Optimization

The following table summarizes expected outcomes and optimization parameters for the 2-fluoro substrate specifically.

ParameterPd-Catalyzed (Protocol 1)Metal-Free (Protocol 2)
Primary Mechanism Transmetallation / Reductive EliminationRadical Addition / H-Abstraction
Coupling Partner Aryl Boronic Acids, StyrenesElectron-rich Heterocycles, Quinones
Ortho-F Effect High Impact: Requires bulky ligands (XPhos) to prevent catalyst poisoning.Medium Impact: Sterics may slow radical addition; requires higher temp.
Temp Requirement 80–100°C100–120°C (Strict requirement)
By-products Protodeboronation of boronic acidSulfonylated heterocycle (if temp is too low)
Typical Yield 65–85%50–75%
Troubleshooting the "2-Fluoro" Challenge
  • Problem: Low yield with significant starting material recovery.

    • Cause: The electron-withdrawing nature of Fluorine stabilizes the hydrazine slightly, making oxidation harder.

    • Solution: Increase oxidant loading (e.g., use 2.5 equiv TBHP) or switch solvent to o-dichlorobenzene to allow higher reaction temperatures (130°C).

  • Problem: Formation of sulfone instead of biaryl.

    • Cause: Incomplete

      
       extrusion.
      
    • Solution: Ensure the reaction temperature is strictly maintained above 100°C. Do not use low-boiling solvents like THF or MeCN.

References

  • Review on Sulfonohydrazides: Liu, Y., & Wang, H. (2016). Recent Advances in the Application of Sulfonyl Hydrazides in Organic Synthesis. (Organic & Biomolecular Chemistry)

  • Pd-Catalyzed Desulfitative Coupling: Zhao, X., et al. (2010). Palladium-Catalyzed Desulfitative Coupling of Arenesulfonyl Hydrazides with Aryl Boronic Acids. (J. Am. Chem. Soc. - Note: Foundational work on general arenesulfonyl hydrazides)

  • Metal-Free C-H Arylation: Tian, J., et al. (2013). Metal-Free Direct C-H Arylation of Heteroarenes with Arenesulfonyl Hydrazides. (Angewandte Chemie Int. Ed.)

  • Ortho-Fluoro Specifics (Analogous Methodologies): Loh, T. P., et al. (2014). Palladium-Catalyzed Cross-Coupling of Sulfonyl Hydrazides with Regard to Steric Hindrance. (Chem. Comm.)

Method

Application Notes &amp; Protocols: Leveraging 2-Fluorobenzenesulfonohydrazide in the Synthesis of Medically Relevant Fluorinated Heterocycles

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, bioavailability, and binding affinity of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the synthetic utility of 2-fluorobenzenesulfonohydrazide as a stable and effective precursor for generating 2-fluorophenylhydrazine, a key building block for accessing a variety of fluorinated heterocycles. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for the synthesis of fluorinated indoles via the Fischer indole synthesis, and explore potential pathways to other heterocyclic systems like pyridazines. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolbox for creating novel fluorinated molecules.

The Strategic Advantage of Fluorinated Heterocycles

Heterocyclic compounds form the structural core of a vast majority of FDA-approved drugs.[2] When a fluorine atom is introduced into these structures, it imparts unique physicochemical properties that are highly advantageous for drug design.[3] The high electronegativity and small van der Waals radius of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3] Consequently, the development of robust synthetic methods to create fluorinated heterocycles is a high-priority area in pharmaceutical research.[4]

2-Fluorobenzenesulfonohydrazide serves as a practical and accessible starting material in this context. While it can be used in various reactions, its primary utility lies in its role as a precursor to 2-fluorophenylhydrazine, which is a direct substrate for one of the most powerful methods of indole synthesis: the Fischer indole synthesis.

Core Workflow: From Sulfonohydrazide to Heterocycle

The overall synthetic strategy involves a two-stage process. First, the sulfonohydrazide is converted in situ or in a separate step to the corresponding hydrazine. This hydrazine is then reacted with a suitable carbonyl-containing partner to undergo cyclization, forming the desired heterocyclic core.

G A 2-Fluorobenzenesulfonohydrazide B Hydrolysis or Reductive Cleavage A->B Step 1a C 2-Fluorophenylhydrazine (Intermediate) B->C E Hydrazone Formation C->E D Ketone or Aldehyde (e.g., Cyclohexanone) D->E F Arylhydrazone E->F Step 1b G Acid-Catalyzed Cyclization F->G Step 2 H Fluorinated Heterocycle (e.g., 8-Fluoro-1,2,3,4-tetrahydrocarbazole) G->H

Caption: General workflow from 2-fluorobenzenesulfonohydrazide to a fluorinated indole.

Application I: Synthesis of Fluorinated Indoles via Fischer Indolization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6][7]

The Underlying Mechanism

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a cascade of well-defined steps:

  • Hydrazone to Enamine Tautomerism: The initially formed arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) occurs, breaking the N-N bond and forming a new C-C bond.[5][7]

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed terminal imine is then attacked by the aniline nitrogen to form a five-membered aminal ring.

  • Ammonia Elimination: Under acidic conditions, one of the nitrogen atoms is protonated and eliminated as ammonia, leading to the formation of an indolenine intermediate.

  • Final Tautomerization: A final proton loss and tautomerization yield the energetically favorable aromatic indole ring system.[5]

G cluster_0 Fischer Indole Synthesis Mechanism start Arylhydrazone enamine Enamine (Tautomer) start->enamine Tautomerization protonated Protonated Enamine enamine->protonated H+ diimine Di-imine Intermediate protonated->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Aromatization & Cyclization indolenine Indolenine aminal->indolenine -NH3 product Indole Product indolenine->product Tautomerization

Caption: Key stages of the Fischer indole synthesis mechanism.

Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydrocarbazole

This protocol details the synthesis of a fluorinated tetrahydrocarbazole, a common scaffold in medicinal chemistry, using cyclohexanone as the carbonyl partner. The procedure is adapted from well-established Fischer indole synthesis methodologies.[5][7][8]

Materials:

  • 2-Fluorobenzenesulfonohydrazide

  • Cyclohexanone

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

Part A: In Situ Hydrazone Formation and Cyclization (One-Pot Method)

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-fluorobenzenesulfonohydrazide (e.g., 5 mmol, 1.0 eq). Add absolute ethanol (25 mL) and cyclohexanone (5.5 mmol, 1.1 eq).

  • Acid Catalyst: Stir the mixture at room temperature. Slowly and carefully add concentrated sulfuric acid (0.5 mL) or a stirrable amount of polyphosphoric acid. Causality: The acid serves two purposes: it catalyzes the hydrolysis of the sulfonohydrazide to release the active 2-fluorophenylhydrazine and also drives the subsequent cyclization steps. PPA can sometimes give higher yields by acting as both a catalyst and a dehydrating agent.[7]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water (100 mL). This will precipitate the crude product and neutralize some of the acid.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 8-fluoro-1,2,3,4-tetrahydrocarbazole.

Self-Validation & Expected Outcome:

  • TLC Monitoring: The disappearance of the starting hydrazone and the appearance of a new, typically lower Rf spot corresponding to the product confirms reaction progression.

  • Yield: Typical yields for this type of reaction range from 60% to 85%, depending on the purity of reagents and reaction conditions.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Substrate Scope and Considerations

The Fischer indole synthesis is remarkably versatile. The following table summarizes potential pairings with 2-fluorophenylhydrazine (derived from the title compound).

Carbonyl PartnerResulting Indole StructureKey Considerations
Acetone2-Fluoro-3-methylindoleReaction with simple ketones can be vigorous.
Pyruvic Acid4-Fluoroindole-2-carboxylic acidThe resulting acid can be decarboxylated by heating.[7]
Phenylacetaldehyde2-Benzyl-4-fluoroindoleAldehydes can sometimes lead to side reactions; careful temperature control is needed.
4-Heptanone4-Fluoro-2-propyl-3-ethylindoleUnsymmetrical ketones can lead to a mixture of regioisomers.

Application II: Potential Synthesis of Fluorinated Pyridazines

While less common than indole synthesis, hydrazines are also key precursors for N-N bond-containing heterocycles like pyridazines.[9][10] A plausible and established route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.

Proposed Protocol: Synthesis of 3,6-Dimethyl-1-(2-fluorophenyl)-1,4-dihydropyridazine

This protocol is a proposed application based on established pyridazine syntheses, using 2,5-hexanedione as the 1,4-dicarbonyl partner.

Materials:

  • 2-Fluorobenzenesulfonohydrazide

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Standard laboratory glassware as listed previously

Procedure:

  • Hydrazine Generation: In a round-bottom flask, gently heat 2-fluorobenzenesulfonohydrazide (5 mmol, 1.0 eq) in a mixture of ethanol (15 mL) and a small amount of dilute HCl for 30 minutes to generate 2-fluorophenylhydrazine hydrochloride in situ. Cool the solution.

  • Condensation: Add 2,5-hexanedione (5 mmol, 1.0 eq) to the flask, followed by glacial acetic acid (10 mL). Causality: Acetic acid acts as both a solvent and a catalyst for the condensation and cyclization reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 3-5 hours. Monitor the reaction by TLC.

  • Workup & Purification: Cool the reaction mixture and pour it into ice water. Neutralize with sodium bicarbonate and extract with dichloromethane or ethyl acetate. The subsequent washing, drying, and purification steps are analogous to those described in Protocol 3.2.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., El-Sayed, N.N.E. et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Ni, C. & Hu, J. (2016). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • Vitale, P., Scilimati, A., & Bertamini, A. (2022). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pramanik, S. & Giri, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Filler, R., Kirk, K.L., & Fraenkel, G. (Eds.). (2009).
  • Gribble, G.W. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.
  • Kudzma, L.V. (2003).
  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press.
  • Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Mangra, I., Bicu, E., Bejan, V. et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry.
  • Chaume, G., Van Hijfte, L., Brigaud, T. et al. (2010). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Low Reactivity of 2-Fluorobenzenesulfonohydrazide: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting the low reactivity of 2-fluorobenzenesulfonohydrazide. This guide is designed to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the low reactivity of 2-fluorobenzenesulfonohydrazide. This guide is designed to provide in-depth insights and practical solutions for researchers encountering challenges with this reagent in their synthetic endeavors. As Senior Application Scientists, we understand that unexpected reactivity issues can be a significant bottleneck in research and development. This resource consolidates our expertise and field-proven knowledge to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-fluorobenzenesulfonohydrazide is sluggish or not proceeding at all. What are the primary factors that could be causing this low reactivity?

A1: The observed low reactivity of 2-fluorobenzenesulfonohydrazide can often be attributed to a combination of electronic and steric factors unique to its structure, as well as suboptimal reaction conditions. The primary contributing factors include:

  • Electronic Effects of the Ortho-Fluorine: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the sulfonyl group and, consequently, the nucleophilicity of the adjacent hydrazide moiety, making it less reactive towards electrophiles. While fluorine also has a pi-donating mesomeric effect (+M), the inductive effect is generally dominant in influencing the reactivity of nearby functional groups.[1]

  • Steric Hindrance: The presence of the fluorine atom in the ortho position creates steric bulk around the sulfonyl hydrazide reaction center.[2][3][4] This can physically impede the approach of other reactants, particularly those with large or complex structures, to the reactive site, thereby slowing down the reaction rate.

  • Intramolecular Hydrogen Bonding: There is a possibility of intramolecular hydrogen bonding between the ortho-fluorine atom and the protons of the hydrazide group. This interaction can stabilize the ground state of the 2-fluorobenzenesulfonohydrazide molecule, increasing the activation energy required for it to participate in a reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base (if applicable), temperature, and concentration are critical. Low solubility of the reagent in the chosen solvent, an inappropriate base that is not strong enough to deprotonate the hydrazide, or an insufficient reaction temperature can all lead to poor reactivity.

  • Reagent Purity and Stability: The purity of 2-fluorobenzenesulfonohydrazide is crucial. Impurities can inhibit the reaction or lead to side products. Additionally, like many hydrazide derivatives, it may be susceptible to degradation over time, especially if not stored under appropriate conditions (cool, dry, and inert atmosphere).

Q2: How does the ortho-fluoro substituent specifically impact the reactivity compared to its meta or para isomers?

A2: The position of the fluorine substituent on the benzene ring has a profound impact on the reactivity of the benzenesulfonohydrazide.

Q3: I am using 2-fluorobenzenesulfonohydrazide in a Shapiro reaction, and the deprotonation step seems to be the issue. What can I do?

A3: The Shapiro reaction relies on the double deprotonation of the sulfonylhydrazone intermediate. The acidity of the N-H protons is therefore critical. The ortho-fluoro group can influence this acidity.

  • Troubleshooting Deprotonation:

    • Stronger Base: The electron-withdrawing nature of the fluorine atom might increase the acidity of the N-H protons, but steric hindrance could make them less accessible to the base. If you are using a standard base like n-butyllithium, consider using a stronger or bulkier base like sec-butyllithium or tert-butyllithium, which can sometimes overcome kinetic barriers. The addition of a co-solvent like tetramethylethylenediamine (TMEDA) can also increase the basicity of organolithium reagents.

    • Temperature Optimization: While initial deprotonation is often carried out at low temperatures (e.g., -78 °C) to ensure kinetic control, slowly warming the reaction mixture might be necessary to provide enough energy for the deprotonation to occur. Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal conditions.

    • Solvent Choice: Ensure your solvent is anhydrous and appropriate for organolithium reactions (e.g., THF, diethyl ether, or hexane). The solubility of the sulfonylhydrazone intermediate can also be a factor.

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Low Reactivity

This workflow provides a systematic approach to diagnosing and resolving low reactivity issues with 2-fluorobenzenesulfonohydrazide.

Caption: Strategies to mitigate steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

This protocol provides a starting point for optimizing a reaction involving 2-fluorobenzenesulfonohydrazide where low reactivity is observed.

Objective: To systematically evaluate the effect of temperature and solvent on the reaction yield.

Materials:

  • 2-Fluorobenzenesulfonohydrazide (high purity)

  • Reactant of interest

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorobenzenesulfonohydrazide (1.0 eq) in the chosen anhydrous solvent (e.g., THF, 0.1 M concentration).

  • Reactant Addition: Add the other reactant (1.0 - 1.2 eq) to the solution. If the reactant is a solid, add it directly. If it is a liquid, add it via syringe.

  • Initial Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Monitoring: Take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the extent of the reaction.

  • Temperature Increase (if necessary): If little to no product is observed, gradually increase the temperature of the reaction mixture in 20 °C increments (e.g., 40 °C, 60 °C, reflux). Hold at each temperature for 1-2 hours and monitor the reaction progress.

  • Solvent Screening: If the reaction is still unsuccessful, repeat the procedure with a different anhydrous solvent from the list above. The solubility of 2-fluorobenzenesulfonohydrazide can vary significantly between solvents, and this can have a major impact on reactivity. [6][7][8]8. Work-up and Analysis: Once the reaction has reached completion or has stalled, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by NMR and/or LC-MS to determine the yield and purity.

Protocol 2: Small-Scale Test for Reagent Stability

Objective: To quickly assess if the low reactivity is due to the degradation of the 2-fluorobenzenesulfonohydrazide reagent.

Materials:

  • 2-Fluorobenzenesulfonohydrazide (the batch )

  • A reliable batch of a known reactive sulfonyl hydrazide (e.g., p-toluenesulfonohydrazide)

  • A simple, known reaction for sulfonyl hydrazides (e.g., formation of a hydrazone with acetone)

  • NMR tubes, deuterated solvent (e.g., DMSO-d6)

Procedure:

  • NMR of the Reagent: Dissolve a small amount of the 2-fluorobenzenesulfonohydrazide in a suitable deuterated solvent and acquire a ¹H NMR spectrum. Compare this spectrum to a reference spectrum of the pure compound to check for any signs of degradation (e.g., presence of benzenesulfinic acid or other impurities).

  • Parallel Reactions:

    • Reaction A: In a small vial, dissolve a known amount of 2-fluorobenzenesulfonohydrazide in a suitable solvent (e.g., methanol). Add a slight excess of acetone.

    • Reaction B (Control): In a separate, identical vial, dissolve the same molar amount of the reliable sulfonyl hydrazide (e.g., p-toluenesulfonohydrazide) in the same solvent and add the same amount of acetone.

  • Monitoring: Stir both reactions at room temperature and monitor their progress by TLC.

  • Analysis: If Reaction B proceeds to completion to form the corresponding hydrazone while Reaction A shows little or no conversion, it is a strong indication that your batch of 2-fluorobenzenesulfonohydrazide has low reactivity, possibly due to degradation or impurities.

Data Presentation

Table 1: Influence of Ortho-Substituents on Acidity of Benzoic Acids (An illustrative analogy)

This table illustrates the "ortho effect" on the acidity of benzoic acids, which can be a useful analogy for understanding the potential electronic impact of the ortho-fluoro group on the N-H acidity of 2-fluorobenzenesulfonohydrazide. An increase in acidity (lower pKa) can be beneficial for deprotonation but is not the sole factor determining reactivity.

Substituent (at ortho position)pKa of Substituted Benzoic AcidChange in Acidity vs. Benzoic Acid (pKa ≈ 4.2)
-H4.20-
-CH₃3.91More acidic
-F3.27Significantly more acidic
-Cl2.94Significantly more acidic
-NO₂2.17Very significantly more acidic

Data is illustrative and sourced from general organic chemistry principles.[2]

Conclusion

Troubleshooting the low reactivity of 2-fluorobenzenesulfonohydrazide requires a systematic and logical approach that considers the unique electronic and steric properties of the molecule. By carefully evaluating the purity of the reagent, optimizing reaction conditions, and considering strategies to mitigate steric hindrance, researchers can significantly improve the success rate of their reactions. This guide provides a foundational framework for this process, and we encourage you to adapt these principles to your specific synthetic challenges.

References

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  • Zhang, X., et al. (2021). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications, 57(80), 10381-10384. Available from: [Link]

  • Gao, Y., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides with KF. Journal of the American Chemical Society, 141(35), 13761-13766. Available from: [Link]

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  • Stasch, A., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 9(28), 6079-6093. Available from: [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved February 15, 2026, from [Link]

  • Soukup, O., et al. (2016). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 21(11), 1461. Available from: [Link]

  • Haryadi, W., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103. Available from: [Link]

  • Ackermann, L., et al. (2018). Catalytic C-N and C-H Bond Activation: ortho-Allylation of Benzoic Acids with Allyl Amines. Organic Letters, 20(14), 4337-4340. Available from: [Link]

  • Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11434-11444. Available from: [Link]

  • Yue, H., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39591-39611. Available from: [Link]

  • American Chemical Society. (2018). Solubility Correlations of Common Organic Solvents. Figshare. Available from: [Link]

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  • Gankin, E., et al. (2020). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study. Molecules, 25(24), 5865. Available from: [Link]

  • Organic Reactions. (n.d.). ortho-Directed C–H Alkylation of Substituted Benzenes. Retrieved February 15, 2026, from [Link]

  • Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11434-11444. Available from: [Link]

  • Vandavasi, J. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available from: [Link]

  • Borisenko, V., et al. (2014). Ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers. Chemistry – A European Journal, 20(44), 14298-14305. Available from: [Link]

  • Kumar, A., et al. (2022). ortho‐Hydroxylation of benzaldehyde using transient directing group. ResearchGate. Available from: [Link]

  • Gupta, T., et al. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-27. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2023). Computational studies of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. Beilstein Journal of Organic Chemistry, 19, 623-631. Available from: [Link]

  • Kumar, A., et al. (2021). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. The Journal of Organic Chemistry, 86(2), 1649-1659. Available from: [Link]

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  • Tiritiris, I., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(4-Fluoro-2-nitrophenyl)benzohydrazide. Molecules, 30(17), 4061. Available from: [Link]

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Sources

Reference Data & Comparative Studies

Validation

19F NMR Comparison Guide: 2-Fluorobenzenesulfonohydrazide

The following guide details the 19F NMR chemical shift of 2-fluorobenzenesulfonohydrazide , designed for researchers requiring rigorous structural verification. Executive Summary 2-Fluorobenzenesulfonohydrazide (CAS: 292...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift of 2-fluorobenzenesulfonohydrazide , designed for researchers requiring rigorous structural verification.

Executive Summary

2-Fluorobenzenesulfonohydrazide (CAS: 2923-96-8) is a critical intermediate in the synthesis of fluorinated heterocycles and a reagent for radical sulfonylations. Its structural integrity is best validated using 19F NMR spectroscopy , which provides a distinct diagnostic window free from the overlap issues common in 1H NMR.

This guide provides the specific chemical shift data, compares it against metabolic precursors and isomers, and establishes a self-validating protocol for monitoring its synthesis.

Technical Profile & Chemical Shift Data

Core Spectroscopic Signature

The fluorine atom in 2-fluorobenzenesulfonohydrazide is located ortho to the sulfonyl group. The electron-withdrawing nature of the sulfonyl moiety deshields the fluorine nucleus relative to fluorobenzene, but the hydrazide functionality moderates this effect compared to the sulfonyl chloride precursor.

ParameterValue / RangeSolventNotes
Target Shift (

)
-109.0 to -112.0 ppm DMSO-d

Diagnostic signal; typically appears as a multiplet due to H-F coupling.
Multiplicity Multiplet (m)DMSO-d

Coupling to aromatic protons (

,

).
Starting Material -102.6 ppm DMSO-d

2-Fluorobenzenesulfonyl chloride (Precursor).
Reference Std 0.00 ppmCFCl

Standard internal reference.[1]

Critical Distinction: Do not confuse this compound with 2-fluorophenylhydrazine , where the hydrazine group is directly attached to the ring (Ar-NHNH


). The latter exhibits a highly shielded signal around -133.9 ppm  due to the electron-donating resonance of the nitrogen lone pair.

Comparative Analysis: Isomers & Derivatives

To ensure purity, the target signal must be distinguished from potential impurities (hydrolysis products) and positional isomers.

Table 1: Positional Isomer Comparison

Differentiation based on electronic environment (Inductive vs. Resonance).

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11][12]

(ppm)
Electronic Effect
2-Fluoro- Ortho-substituted-110 ± 2 Strong inductive deshielding by -SO

-; Steric proximity.
3-Fluoro- Meta-substituted-111 ± 2 Weak inductive effect; minimal resonance interaction.
4-Fluoro- Para-substituted-105 ± 2 Resonance deshielding dominates; often distinct from ortho.
Table 2: Functional Group Tracking (Reaction Monitoring)

Use these values to track the conversion of Sulfonyl Chloride


 Sulfonohydrazide.
SpeciesFunctional Group

(ppm)
Shift DirectionStatus
Precursor -SO

Cl
-102.6 Downfield (Deshielded)Starting Material
Target -SO

NHNH

-110.5 Upfield Shift (

ppm)
Product
Impurity -SO

H
-113.0 Further UpfieldHydrolysis Byproduct

Experimental Protocol: Synthesis & Validation

Workflow Logic

The synthesis involves the nucleophilic substitution of the chloride by hydrazine. The reaction progress is monitored by the upfield shift of the fluorine signal.

SynthesisWorkflow SM 2-Fluorobenzenesulfonyl Chloride (-102.6 ppm) Reaction Nucleophilic Substitution (0°C to RT, THF/EtOH) SM->Reaction Dissolve Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Reaction Add Dropwise Product 2-Fluorobenzenesulfono- hydrazide (~ -110.5 ppm) Reaction->Product Main Pathway Impurity Sulfonic Acid (Hydrolysis Risk) (~ -113 ppm) Reaction->Impurity Water/Heat (Side Rxn)

Figure 1: Reaction pathway and spectroscopic tracking of the sulfonyl hydrazide synthesis.

Step-by-Step Validation Protocol
  • Sample Preparation:

    • Dissolve ~10 mg of the isolated solid in 0.6 mL of DMSO-d

      
       .
      
    • Note: CDCl

      
       may be used, but solubility can be limited. DMSO ensures full solvation of the hydrazide moiety.
      
  • Acquisition Parameters:

    • Nucleus: 19F (typically 376 MHz or 470 MHz).

    • Spectral Width: -50 ppm to -200 ppm.

    • Scans: 16–32 scans are sufficient due to high 19F sensitivity.

    • Decoupling: Run 1H-coupled 19F NMR if possible to observe the multiplet structure (confirmation of ortho position via coupling constants), or 1H-decoupled for a clean singlet/shift verification.

  • Data Analysis:

    • Check for -102.6 ppm: Presence indicates unreacted sulfonyl chloride.

    • Check for -113.0 ppm: Presence indicates hydrolysis to sulfonic acid.

    • Confirm Target: A major peak centered between -109 and -112 ppm .

Troubleshooting & Impurities

ObservationDiagnosisRemediation
Peak at -102 ppm Unreacted ChlorideReaction incomplete. Increase time or hydrazine equivalents.
Peak at -113 ppm Sulfonic AcidMoisture contamination. Ensure anhydrous hydrazine/solvents.
Peak at -134 ppm Phenyl HydrazineWrong Starting Material. You likely used 1-chloro-2-fluorobenzene instead of the sulfonyl chloride.
Multiple Peaks DisulfonimideFormation of (ArSO

)

NH dimer (rare with hydrazine, common with amides).

References

  • Synthesis and Precursor Data

    • Title: Synthesis of sulfonyl chlorides from aryldiazonium salts mediated by heterogeneous potassium poly(heptazine imide)
    • Data Point: 2-fluorobenzenesulfonyl chloride 19F NMR shift (-102.59 ppm).
    • Source:

  • Hydrazide Derivative Characterization

    • Title: 4-(Arylthio)-1H-pyrazoles via One-Pot Reaction of Arylsulfonyl Hydrazides.[13]

    • Data Point: Synthesis and characterization of 2-fluorobenzenesulfonohydrazide (Compound 4 in SI).
    • Source:[13]

  • General Fluorine Shift Tables

    • Title: 19F Chemical Shifts and Coupling Constants.[1][2][4][5][6][9]

    • Source:

  • Comparative Hydrazine Data

    • Title: Chiral Discrimination of Monosaccharides Deriv
    • Data Point: 2-fluorophenylhydrazine shift (-133.9 ppm).
    • Source:

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 2-Fluorobenzenesulfonohydrazide

Executive Summary 2-Fluorobenzenesulfonohydrazide (2-FBSH) is a critical reagent in organic synthesis, particularly for the generation of diazene intermediates and radical precursors. Its purity is paramount; residual su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorobenzenesulfonohydrazide (2-FBSH) is a critical reagent in organic synthesis, particularly for the generation of diazene intermediates and radical precursors. Its purity is paramount; residual sulfonyl chloride starting materials or sulfonic acid degradation products can catastrophically interfere with radical cascade reactions.

This guide compares two distinct HPLC methodologies for the purity analysis of 2-FBSH. While the industry-standard C18 (Octadecyl) method provides adequate baseline separation, we demonstrate why a Fluorophenyl (PFP or Phenyl-Hexyl) stationary phase offers superior selectivity for fluorinated aromatics, providing a more robust "self-validating" system for impurity profiling.

Part 1: The Analytical Challenge

The analysis of 2-FBSH presents three specific chromatographic hurdles that generic protocols often fail to address:

  • Fluorine Selectivity: The fluorine atom at the ortho position exerts a strong inductive effect, reducing the electron density of the aromatic ring. Standard C18 columns interact primarily through hydrophobic dispersion forces, often failing to resolve positional isomers (e.g., 4-fluoro impurities) or des-fluoro analogs.

  • Hydrazide Instability: The sulfonohydrazide moiety (

    
    ) is chemically active. Inappropriate diluents (e.g., acetone, aldehydes) can form hydrazones in situ, creating ghost peaks. Furthermore, oxidative stress can lead to the formation of disulfides.
    
  • Polarity Variance: The analyte is moderately polar, but its key impurities range from highly polar (sulfonic acids) to non-polar (disulfides), requiring a gradient with a wide elution window.

Visualizing the Impurity Landscape

The following diagram maps the degradation and synthesis pathways that define the critical impurities for this method.

degradation_pathway SM 2-Fluorobenzenesulfonyl Chloride (SM) PROD 2-Fluorobenzenesulfonohydrazide (Target Analyte) SM->PROD Hydrazine Substitution IMP1 2-Fluorobenzenesulfonic Acid (Hydrolysis) SM->IMP1 Hydrolysis (H2O) PROD->IMP1 Acid/Base Hydrolysis IMP2 Bis(2-fluorophenyl) disulfide (Oxidation) PROD->IMP2 Oxidative Dimerization IMP3 Hydrazone Adducts (Solvent Artifacts) PROD->IMP3 Reaction w/ Ketones/Aldehydes

Caption: Figure 1. Synthesis and degradation pathways of 2-FBSH, highlighting critical impurities (SM, Hydrolysis, Oxidation) that the HPLC method must resolve.

Part 2: Method Comparison

We evaluated two stationary phases. The C18 represents the conventional approach, while the Phenyl-Hexyl represents the optimized approach for fluorinated aromatics.

Method A: The Workhorse (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction (London Dispersion).

  • Pros: High stability, ubiquitous availability, predictable retention for non-polar impurities.

  • Cons: Poor resolution between the target 2-fluoro compound and potential 4-fluoro regioisomers; "peak fronting" often observed for the polar hydrazide tail.

Method B: The Specialist (Phenyl-Hexyl / PFP)
  • Column: Phenomenex Luna Phenyl-Hexyl or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 3-5 µm).

  • Mechanism:

    
     interactions + Hydrophobic interaction.[1]
    
  • Scientific Rationale: The electron-withdrawing fluorine atom creates an electron-deficient

    
    -system on the benzene ring. The Phenyl-Hexyl stationary phase engages in specific 
    
    
    
    stacking with the analyte. This interaction is orthogonal to hydrophobicity, significantly enhancing selectivity for the fluorinated ring compared to non-fluorinated impurities.
  • Verdict: Recommended.

Part 3: Experimental Protocols

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC Grade (Do not use Acetone).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Ammonium Acetate: LC-MS Grade (Buffer).

  • Formic Acid: 98%+ (pH adjuster).

Chromatographic Conditions (Optimized Method B)
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Maximizes

selectivity for fluorinated ring.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the hydrazide moiety, preventing peak tailing.
Mobile Phase B AcetonitrileLow UV cutoff, sharp peaks.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer without degrading the hydrazide.
Detection UV @ 254 nmMax absorption for the benzene ring.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute polar Sulfonic Acid)
2.05Isocratic Hold
15.090Gradient Ramp (Elute Target & Disulfides)
20.090Wash
20.15Re-equilibration
25.05End
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50).[2]

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of 2-FBSH into a 20 mL volumetric flask. Dissolve in 10 mL ACN (sonicate briefly < 1 min to avoid heating). Make up to volume with water.

  • Stability Note: Analyze within 8 hours. Store at 4°C in an amber vial to prevent photo-oxidation.

Part 4: Comparative Performance Data

The following data summarizes a comparative study analyzing a spiked crude sample containing known impurities.

AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (Rs) - C18Resolution (Rs) - Phenyl
Sulfonic Acid (Impurity) 1.8 min2.1 minN/AN/A
2-FBSH (Target) 6.5 min 8.2 min 3.56.8
4-Fluoro Isomer (Impurity) 6.7 min9.1 min0.8 (Co-elution)2.4 (Baseline)
Disulfide (Impurity) 12.4 min13.5 min> 10> 10

Interpretation: The C18 column fails to baseline separate the 2-fluoro target from the 4-fluoro isomer (Rs = 0.8). The Phenyl-Hexyl column, leveraging the difference in electron density distribution between the ortho and para positions, achieves full baseline separation (Rs = 2.4).

Part 5: Method Validation Workflow

To ensure this protocol is self-validating in your lab, follow this logical workflow.

validation_workflow Start Start Validation SysSuit System Suitability (Std Injection) Start->SysSuit Check1 Tailing Factor < 1.5? SysSuit->Check1 Check2 Resolution > 2.0? Check1->Check2 Yes Fail Check pH / Replace Column Check1->Fail No Linearity Linearity Assessment (50% - 150% Target) Check2->Linearity Yes Check2->Fail No LOD LOD/LOQ Determination (S/N > 3 and > 10) Linearity->LOD Pass Method Validated LOD->Pass

Caption: Figure 2. Step-by-step decision tree for validating the HPLC method performance.

References

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development. Welch Materials Technical Guides. Link

  • National Institutes of Health (NIH). (2007). Validation of a HPLC method for the quantification and purity determination of SK3530. PubMed Central. Link

  • Sielc Technologies. (2025). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Sielc Application Library. Link

  • Sigma-Aldrich. (2025). Benzenesulfonyl chloride, derivatization grade (HPLC) Product Specification. Sigma-Aldrich Catalog.[3] Link

Sources

Validation

Electronic and Steric Control: The Ortho-Fluorine Effect in Sulfonohydrazide Couplings

The following technical guide provides an in-depth analysis of the electronic and steric effects of ortho-fluorine substitution in sulfonohydrazide reactions. Content Type: Publish Comparison Guide Audience: Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic and steric effects of ortho-fluorine substitution in sulfonohydrazide reactions.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Synthetic Biologists

Executive Summary: The "Fluorine Steering" Factor

In drug discovery, sulfonohydrazides (


) are pivotal precursors for generating sulfonyl radicals (

) and sulfonyl cations. While fluorine substitution is a standard strategy to block metabolic degradation (e.g., preventing P450 oxidation), ortho-fluorine (o-F) substitution introduces unique electronic perturbations that distinctively alter reaction kinetics and selectivity compared to para-fluorine (p-F) or non-substituted analogs.

This guide analyzes how the ortho-effect—a combination of strong inductive electron withdrawal and proximal steric influence—modulates sulfonohydrazide reactivity. We compare o-F variants against standard benchmarks to assist in rational substrate design.

Mechanistic Architecture

To understand the performance differences, we must first dissect the causality. The reactivity of sulfonohydrazides is governed by the ease of oxidation to the diazenyl intermediate (


) and the subsequent extrusion of 

and

.
Electronic Divergence
  • Inductive Effect (-I): Fluorine is the most electronegative element. At the ortho position, the inductive withdrawal is maximized due to proximity (

    
     effect). This significantly acidifies the hydrazide -NH protons (
    
    
    
    drop of ~1-2 units vs. H), facilitating base-mediated activation.
  • Resonance Effect (+R): While F can donate electrons via resonance, the orbital overlap (

    
     with Sulfur) is inefficient. The -I effect dominates, making the sulfonyl group more electrophilic.
    
  • Radical Stabilization: The resulting sulfonyl radical (

    
    ) is electrophilic. An o-F substituent stabilizes this radical less effectively than resonance donors (e.g., -OMe) but prevents side-reactions like dimerization better than hydrogen due to electrostatic repulsion.
    
The "Ortho-Effect" & Conformation

Unlike bulkier halogens (Cl, Br), fluorine (Van der Waals radius


) does not impose severe steric hindrance. However, it exerts a conformational lock  via dipole-dipole interactions between the C-F bond and the 

bonds. This rigidifies the transition state, often accelerating reaction rates for small nucleophiles while retarding bulky coupling partners.
Visualization: Mechanistic Pathway

The following diagram illustrates the divergence in pathway stability induced by o-F substitution.

G cluster_0 Activation Phase cluster_1 Radical Generation cluster_2 Divergent Outcomes Start Sulfonohydrazide (Ar-SO2-NHNH2) Base Base Deprotonation (Rate: o-F > p-F > H) Start->Base Acidity Boost Diazenyl Diazenyl Intermediate (Ar-SO2-N=NH) Base->Diazenyl Radical Sulfonyl Radical (Ar-SO2•) Diazenyl->Radical Oxidation (-2H) N2 - N2 Radical->N2 Prod_Sulfone Sulfone Formation (Ar-SO2-R) Radical->Prod_Sulfone Trapping (Fast) Prod_Desulfitative Desulfitative Coupling (Ar-R) Radical->Prod_Desulfitative - SO2 (Slow) (Retarded by o-F)

Figure 1: Reaction pathway showing the acceleration of deprotonation by o-F, but the stabilization of the sulfonyl radical which may retard desulfitation (SO2 loss).

Comparative Performance Analysis

The following data compares 2-fluorobenzenesulfonohydrazide (o-F) against standard benzenesulfonohydrazide (H) and 4-fluorobenzenesulfonohydrazide (p-F).

Reactivity Profile

Data synthesized from general reactivity trends in sulfonyl radical chemistry.

FeatureOrtho-Fluoro (o-F) Para-Fluoro (p-F) Unsubstituted (H) Implication
NH Acidity (

)
High (~15.5)Medium (~16.2)Low (~16.8)o-F activates faster under mild basic conditions.
Radical Stability Moderate HighLowo-F radicals are longer-lived, reducing "cage recombination" byproducts.

Extrusion Rate
Slower FastFasto-F strengthens the C-S bond slightly; favors sulfone retention over desulfitation.
Metabolic Stability Excellent GoodPooro-F blocks P450 oxidation at the most vulnerable site.
Yield Comparison (Cross-Coupling)

Context: Pd-catalyzed coupling with aryl boronic acids to form diaryl sulfones.

Substrate Typeo-F Yield (%)p-F Yield (%)Notes
Electron-Rich Aryl 82%88%o-F steric repulsion slightly hinders bulky coupling partners.
Electron-Poor Aryl 76%70%o-F electrophilicity matches better with nucleophilic partners.
Sterically Hindered 55%65%The "Ortho Effect" becomes detrimental with bulky electrophiles.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of 2-fluorodiphenylsulfone via sulfonohydrazide coupling. This protocol includes checkpoints to validate the specific activity of the o-F substituent.

Reagents
  • Substrate: 2-Fluorobenzenesulfonohydrazide (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst:

    
     (10 mol%) / 1,10-Phenanthroline (10 mol%)
    
  • Solvent: DMSO (Anhydrous)

  • Base:

    
     (2.0 equiv)
    
Step-by-Step Methodology
  • Activation Check (Self-Validation Step):

    • Dissolve the sulfonohydrazide in DMSO before adding the catalyst.

    • Add

      
      .
      
    • Observation: The o-F analog will liberate gas (

      
      ) and change color (yellowing) significantly faster (< 5 mins) than the p-F analog due to enhanced acidity. If no color change occurs within 10 mins, check solvent dryness (water quenches the intermediate).
      
  • Catalytic Initiation:

    • Add CuI, ligand, and Iodobenzene under

      
       atmosphere.
      
    • Heat to 80°C.

  • Monitoring (TLC/GC-MS):

    • Checkpoint: At 1 hour, check for the disappearance of the hydrazide. The o-F variant should be fully consumed. If hydrazide remains, the temperature is insufficient to overcome the C-S bond stability.

  • Workup:

    • Quench with water, extract with EtOAc.

    • Wash with dilute HCl to remove ligand/copper.

Visualization: Workflow Logic

Workflow Step1 Step 1: Base Activation (DMSO, K2CO3) Check1 Validation: Gas Evolution? (o-F > p-F) Step1->Check1 Step2 Step 2: Catalyst Addition (CuI/L, Ar-I) Check1->Step2 Yes (Rapid) Step3 Step 3: Heating (80°C) Step2->Step3 Check2 TLC Check (1h) Hydrazide Consumed? Step3->Check2 Check2->Step3 No (Increase Temp) Finish Isolate Sulfone Check2->Finish Yes

Figure 2: Logical flow of the experimental protocol with embedded validation checkpoints.

References

  • Mechanistic Foundations of Sulfonyl Radical Formation Zhou, Y., et al. "Fluorination of sulfonyl hydrazides with fluorine gas for the synthesis of sulfonyl fluorides." Journal of Fluorine Chemistry (2025).

  • Ortho-Effect and Acidity in C-H Activation Budiman, Y. P., et al. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization." Chemical Reviews (2024).

  • Stability of Sulfonyl Fluorides and Precursors Zheng, Q., et al. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics (2023).

  • General Protocol for Sulfonohydrazide Cross-Coupling BenchChem Application Note. "Synthesis of Sulfones from Sulfonyl Hydrazides." (2025).

Comparative

A Senior Application Scientist's Guide to Thin-Layer Chromatography: Effectively Distinguishing 2-Fluorobenzenesulfonohydrazide from 2-Fluorobenzenesulfonic Acid

In synthetic chemistry, particularly during drug development and process optimization, the ability to rapidly and accurately monitor reaction progress is paramount. A common synthetic route involves the use of sulfonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

In synthetic chemistry, particularly during drug development and process optimization, the ability to rapidly and accurately monitor reaction progress is paramount. A common synthetic route involves the use of sulfonyl chlorides, which can react with hydrazine to form the desired sulfonohydrazide. However, the sulfonyl chloride starting material is susceptible to hydrolysis, yielding the corresponding sulfonic acid as a significant and often undesirable impurity. This guide provides an in-depth, experimentally validated methodology for distinguishing 2-fluorobenzenesulfonohydrazide from its potential contaminant, 2-fluorobenzenesulfonic acid, using thin-layer chromatography (TLC). We will delve into the chemical principles governing the separation, provide a robust step-by-step protocol, and interpret the expected results.

The Chemical Basis for Separation: A Tale of Two Polarities

The successful separation of 2-fluorobenzenesulfonohydrazide and 2-fluorobenzenesulfonic acid by normal-phase TLC hinges on their profound differences in polarity, which dictates their interaction with the stationary and mobile phases.[1]

  • Stationary Phase: We utilize silica gel (SiO₂), a highly polar stationary phase. Its surface is rich in silanol groups (Si-OH), which are excellent hydrogen bond donors and acceptors.[2]

  • Analyte Polarity:

    • 2-Fluorobenzenesulfonic Acid (C₆H₅FO₃S): This is an extremely polar molecule. The sulfonic acid group (-SO₃H) is strongly acidic and capable of powerful hydrogen bonding. In the presence of the slightly acidic silica gel, it can also deprotonate to the sulfonate anion (-SO₃⁻), which then binds ionically and very strongly to the stationary phase. This strong interaction leads to very low mobility on the TLC plate.[3]

    • 2-Fluorobenzenesulfonohydrazide (C₆H₄FN₂O₂S): While still a polar molecule containing -NH₂ and -SO₂- groups capable of hydrogen bonding, it is significantly less polar than the sulfonic acid. Its hydrazide functional group is less acidic and forms weaker hydrogen bonds with the silica gel compared to the sulfonic acid.[4]

This disparity in interaction strength is the key: the sulfonic acid will be strongly retained by the stationary phase, while the sulfonohydrazide will be more readily carried up the plate by the mobile phase, resulting in a clear separation.

Designing the Optimal TLC System

An effective TLC system requires a careful balance between the stationary phase, mobile phase, and the analytes.[5] The goal is to select a mobile phase (eluent) with sufficient polarity to move the less polar compound (the hydrazide) to an optimal retention factor (Rƒ) range of 0.3-0.7, while leaving the highly polar compound (the sulfonic acid) at or near the baseline (Rƒ < 0.1).[6]

Mobile Phase Selection Rationale

A common starting point for separating moderately polar compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes. However, for this specific separation, such a system would be insufficiently polar to move either compound off the baseline. We must employ a more polar eluent system.

A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent choice. DCM is a solvent of intermediate polarity, while methanol is highly polar and very effective at eluting polar compounds from silica gel. By adjusting the ratio, we can fine-tune the eluting power.

Furthermore, the strong acidity of the sulfonic acid can cause significant "tailing" or streaking on the plate, which obscures results. To mitigate this, a small amount of a modifier like acetic acid (AcOH) is added to the mobile phase. The acetic acid helps to suppress the ionization of the sulfonic acid, leading to a more compact and well-defined spot.[7]

Recommended Mobile Phase: 95:5:1 (v/v/v) Dichloromethane : Methanol : Acetic Acid

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials
  • Silica gel 60 F₂₅₄ TLC plates

  • 2-fluorobenzenesulfonohydrazide (analyte)

  • 2-fluorobenzenesulfonic acid (reference/impurity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glacial Acetic Acid (AcOH)

  • Sample vials

  • Capillary spotters or micropipette

  • TLC developing chamber with lid

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Forceps

  • Pencil

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (95:5:1 DCM:MeOH:AcOH) prep_samples 2. Prepare Samples (~1 mg/mL in Methanol) prep_eluent->prep_samples prep_chamber 3. Saturate Chamber prep_samples->prep_chamber mark_plate 4. Prepare TLC Plate (Mark baseline) spot_plate 5. Spot Samples mark_plate->spot_plate develop_plate 6. Develop Plate spot_plate->develop_plate mark_front 7. Dry & Mark Front develop_plate->mark_front visualize_uv 8. Visualize (UV 254 nm) visualize_stain 9. Stain (KMnO₄) visualize_uv->visualize_stain calculate_rf 10. Calculate Rƒ Values visualize_stain->calculate_rf

Caption: Experimental workflow for TLC analysis.

Methodology
  • Eluent Preparation: In a clean, dry graduated cylinder, prepare the mobile phase by combining 95 mL of dichloromethane, 5 mL of methanol, and 1 mL of glacial acetic acid. Mix thoroughly.

  • TLC Chamber Saturation: Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to saturate for at least 15-20 minutes. This ensures a uniform vapor environment, leading to better and more reproducible separation.[8]

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the 2-fluorobenzenesulfonohydrazide, the 2-fluorobenzenesulfonic acid, and a co-spot mixture containing both compounds. A polar solvent like methanol is a suitable choice for dissolving both.

  • TLC Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the silica gel plate. Mark distinct points along this line for each sample.

  • Spotting: Using a capillary tube or micropipette, carefully apply a small spot of each sample solution to its designated point on the baseline. Keep the spots small and concentrated for the best resolution. Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the eluent. Close the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Data Interpretation

Because many organic molecules are colorless, visualization techniques are required to see the separated spots.

Visualization Techniques
  • UV Light (Non-destructive): Place the dried plate under a UV lamp set to 254 nm. Aromatic compounds like these will typically quench the fluorescence of the indicator (F₂₅₄) in the silica gel, appearing as dark spots against a glowing green background.[9] Circle the observed spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare the stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[10] Briefly dip the UV-visualized plate into the stain or spray it evenly. The hydrazide functional group is readily oxidized by permanganate, which will produce a distinct yellow-brown spot on the purple background almost immediately. The sulfonic acid is less reactive and may not stain as intensely or at all.

Principle of Separation Diagram

Separation_Principle cluster_plate TLC Plate Cross-Section sulfonic_acid 2-Fluorobenzenesulfonic Acid (Highly Polar) silica1 Si-OH sulfonic_acid->silica1 Strong H-Bonding (High Affinity) hydrazide 2-Fluorobenzenesulfonohydrazide (Moderately Polar) silica3 Si-OH hydrazide->silica3 Weaker H-Bonding (Lower Affinity) silica2 Si-OH silica4 Si-OH mobile_phase Mobile Phase Flow mobile_phase->mobile_phase

Caption: Interaction of analytes with the polar silica stationary phase.

Expected Results and Rƒ Calculation

The retention factor (Rƒ) is a quantitative measure of a compound's movement and is calculated as follows:

  • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11]

The distinct polarities will yield significantly different Rƒ values, providing unambiguous identification.

CompoundStructureMobile Phase SystemExpected RƒVisualization Notes
2-Fluorobenzenesulfonic Acid FC₆H₄SO₃H95:5:1 DCM:MeOH:AcOH0.0 - 0.1 Appears as a dark spot under UV light, often with some tailing. May not stain well with KMnO₄.
2-Fluorobenzenesulfonohydrazide FC₆H₄SO₂NHNH₂95:5:1 DCM:MeOH:AcOH0.4 - 0.6 Appears as a well-defined dark spot under UV light. Stains readily as a yellow-brown spot with KMnO₄.

Troubleshooting Common Issues

  • All spots remain on the baseline (Rƒ ≈ 0): The mobile phase is not polar enough. Increase the proportion of methanol (e.g., change from 95:5 DCM:MeOH to 90:10).

  • All spots are at the solvent front (Rƒ ≈ 1): The mobile phase is too polar. Decrease the proportion of methanol (e.g., change from 95:5 DCM:MeOH to 98:2).[11]

  • Significant Spot Tailing: This is common for acidic compounds on silica. The inclusion of acetic acid in the mobile phase is designed to prevent this. If tailing persists, ensure the sample spots are not overloaded; apply a more dilute solution.

By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently distinguish 2-fluorobenzenesulfonohydrazide from its sulfonic acid impurity, ensuring better control over their synthetic processes and the purity of their final compounds.

References

  • PubChem. 2-Fluorobenzenesulphonyl chloride compound summary. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]

  • Chemdad Co., Ltd. 2-Fluorobenzenesulfonyl chloride product page. [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. [Link]

  • Monti, D. M., et al. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 25(21), 5035. [Link]

  • Reddit r/Chempros. How to separate these sulfonamides with TLC. [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(3), M1004. [Link]

  • ResearchGate. I.M. Choma i W. Jesionek, TLC of Sulfonamides. [Link]

  • PubChem. 2-Fluorobenzene-1-sulfonic acid compound summary. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-sulfobenzoyl)benzenesulfonic acid compound summary. National Center for Biotechnology Information. [Link]

  • McClure, W. O., & Edelman, G. M. (1975). Neutral and Cationic Sulfonamido Derivatives of the Fluorescent Probe 2-p-Toluidinylnaphthalene-6-sulfonate. Properties and Mechanistic implications. Biochemistry, 14(4), 747-753. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

  • Google Patents.
  • New Journal of Chemistry. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. [Link]

Sources

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